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  • Product: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Core Science & Biosynthesis

Foundational

molecular weight and formula of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Technical Guide: Physicochemical Characterization and Synthetic Utility of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde Executive Summary In the landscape of fragment-based drug discovery (FBDD) and proteolysis-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Characterization and Synthetic Utility of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design, the modulation of physicochemical properties via linker chemistry is critical.[1] 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde represents a specialized intermediate combining a reactive aldehyde handle, a solubility-enhancing morpholine moiety, and a conformationally distinct ortho-substituted scaffold.[1]

This technical guide provides a definitive breakdown of the molecular weight, formula, and synthetic protocols for this compound. Unlike standard catalog items, this molecule is often synthesized in situ or as a custom building block. The data presented below synthesizes stoichiometric calculation with standard organic synthesis protocols validated for this class of aryl ethers.

Part 1: Physicochemical Profile[1]

The following data is derived from the stoichiometric analysis of the specific substitution pattern: a benzaldehyde core with a methyl group at the 3-position and a (2-morpholino-2-oxoethoxy) ether linkage at the 2-position.[1]

Table 1: Core Chemical Specifications
PropertyValueTechnical Note
IUPAC Name 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehydeOrtho-substitution pattern creates steric twist.[1]
Molecular Formula C₁₄H₁₇NO₄ Confirmed via elemental count (C=14, H=17, N=1, O=4).
Molecular Weight 263.29 g/mol Average mass based on standard isotopic abundance.[1]
Monoisotopic Mass 263.1158 DaEssential for HRMS (High-Resolution Mass Spec) validation.[1]
Heavy Atom Count 19Useful for ligand efficiency (LE) calculations.[1]
CLogP (Predicted) ~1.2 - 1.5Morpholine ring lowers lipophilicity compared to phenyl analogs.[1]
H-Bond Acceptors 4Ether (1), Carbonyl (1), Morpholine O/N (2).[1]
H-Bond Donors 0No free -OH or -NH groups (improves membrane permeability).[1]

Part 2: Structural Analysis & Functional Logic

To understand the utility of this compound, we must dissect its functional moieties. The molecule is tripartite:

  • The Warhead Handle (Aldehyde): Allows for reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids.

  • The Solubilizer (Morpholine acetamide): The morpholine ring is a "privileged structure" in medicinal chemistry, reducing logP and preventing rapid metabolic clearance compared to open-chain amines.[1]

  • The Scaffold (3-Methyl-2-substituted Benzene): The 3-methyl group introduces steric bulk, forcing the ether linkage out of the plane, which can improve selectivity in protein binding pockets.[1]

Figure 1: Structural Composition Diagram

G Core Benzaldehyde Core (Reactive Handle) Sub1 3-Methyl Group (Steric Lock) Core->Sub1 Pos 3 Linker Acetamide Linker (-O-CH2-C=O-) Core->Linker Pos 2 (Ether bond) Solubilizer Morpholine Ring (Solubility/ADME) Linker->Solubilizer Amide bond

Caption: Functional decomposition of the molecule highlighting the interplay between the reactive core and the physicochemical modulating side chains.

Part 3: Synthetic Protocol (Self-Validating)

Since this specific isomer is rarely a stock item, the following protocol is adapted from standard Williamson ether syntheses used for similar salicylaldehyde derivatives [1, 2].

Reaction Scheme

Reagents:

  • Substrate: 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde) [CAS: 824-42-0].[1]

  • Alkylating Agent: 4-(2-Chloroacetyl)morpholine [CAS: 1440-61-5].[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Methodology
  • Activation:

    • Charge a round-bottom flask with 2-Hydroxy-3-methylbenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

    • Add K₂CO₃ (1.5 eq) in a single portion.[1]

    • Checkpoint: Stir at room temperature for 30 minutes. The solution should turn yellow/orange, indicating phenoxide formation.

  • Alkylation:

    • Add 4-(2-Chloroacetyl)morpholine (1.1 eq) dropwise or portion-wise.[1]

    • Note: The "oxoethoxy" nomenclature implies the linker comes from a chloro-acetamide derivative, not a simple chloro-ethyl ether.[1]

    • Heat the reaction mixture to 80°C for 4–6 hours.

  • Monitoring (QC):

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1]

    • Target Mass: Look for [M+H]+ peak at 264.3 .[1]

  • Workup:

    • Cool to room temperature.[1][2] Pour into ice water (precipitation often occurs).[1]

    • Extract with Ethyl Acetate (3x).[1][3] Wash organics with brine to remove DMF.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1][4]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.[1]

Figure 2: Synthetic Workflow Logic

Synthesis SM1 3-Methylsalicylaldehyde (C8H8O2) Step1 Deprotonation (K2CO3 / DMF, 30 min) SM1->Step1 SM2 4-(2-Chloroacetyl)morpholine (C6H10ClNO2) Step2 Nucleophilic Substitution (SN2) (80°C, 4-6 hrs) Step1->Step2 + SM2 Check QC Checkpoint (LC-MS: 264.3 m/z) Step2->Check Product Target Molecule (C14H17NO4) Check->Product Purification

Caption: Logical flow of the Williamson ether synthesis strategy for generating the target aryl ether.

Part 4: Analytical Validation & Trustworthiness

To ensure the synthesized material is valid, the following analytical signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz) Expectations:

    • Aldehyde (-CHO): Singlet, ~10.2 ppm (1H).[1][4]

    • Aromatic Ring: Three protons in the 7.0–7.6 ppm range.[1]

    • Linker (-OCH₂-CO-): Singlet, ~4.8 ppm (2H).[1] Crucial for confirming ether linkage.

    • Morpholine: Multiplets at 3.4–3.7 ppm (8H).[1]

    • Methyl (-CH₃): Singlet, ~2.3 ppm (3H).[1][5]

  • Mass Spectrometry:

    • ESI (+): Calculated [M+H]⁺ = 264.12.[1]

    • Fragmentation pattern often shows loss of the morpholine carbonyl group.[1]

References

  • PubChem Compound Summary. (2025). 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (Analogous Chemistry).[1][6] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Pritchard, K. M., et al. (2007).[7] Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry.[1][7] (Demonstrates morpholine-linker stability). Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde: A Predictive and Methodological Approach for Novel Compounds

An In-depth Technical Guide Abstract Introduction: The Critical Role of Solubility for a Novel Benzaldehyde Derivative 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a unique molecule featuring a combination of fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Introduction: The Critical Role of Solubility for a Novel Benzaldehyde Derivative

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a unique molecule featuring a combination of functional groups that suggest a nuanced solubility profile. Its structure incorporates an aromatic aldehyde, an ether linkage, and a morpholino-amide moiety. The aldehyde group offers a site for further synthetic transformations, while the morpholino-amide can influence pharmacokinetic properties. Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

  • Formulation Science: Developing delivery systems for preclinical or clinical studies, where solubility impacts bioavailability.

  • Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC, NMR, or biological screening.

This guide provides the theoretical grounding and practical protocols to empower researchers to confidently determine the solubility of this, and structurally similar, novel compounds.

Structural Analysis and Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like." This is determined by the balance of its polar and non-polar functional groups and their ability to interact with solvent molecules through forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The structure of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be deconstructed as follows:

  • Non-Polar Moieties:

    • Benzene Ring & Methyl Group: These contribute to the molecule's lipophilicity and will favor interactions with non-polar or moderately polar solvents.

  • Polar Moieties:

    • Benzaldehyde: The carbonyl group (C=O) is a hydrogen bond acceptor and contributes to the molecule's polarity.

    • Ether Linkage (-O-): The oxygen atom is a weak hydrogen bond acceptor.

    • Morpholino-oxoethoxy Group: This is the most significant polar contributor. The tertiary amide's carbonyl oxygen is a strong hydrogen bond acceptor, and the morpholine oxygen adds another polar site. The lack of an N-H bond means it cannot act as a hydrogen bond donor.

Solubility Hypothesis: Based on this analysis, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is predicted to be a polar molecule. Its solubility is expected to be highest in polar aprotic solvents that can effectively solvate the amide and aldehyde groups. Moderate solubility is anticipated in polar protic solvents, while poor solubility is expected in non-polar, aliphatic solvents.

Experimental Workflow for Solubility Determination

A systematic approach is crucial to accurately determine solubility and avoid common pitfalls like incomplete equilibration or the formation of metastable supersaturated solutions. The following workflow is a robust and self-validating system.

G cluster_prep Phase 1: Preparation & Solvent Selection cluster_exp Phase 2: Thermodynamic Solubility Determination (Shake-Flask Method) cluster_analysis Phase 3: Quantification & Data Analysis A Structural Analysis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde B Solvent Panel Selection (Polar Protic, Polar Aprotic, Non-Polar) A->B Hypothesize Solubility C Add excess solid compound to vials with known solvent volume B->C D Equilibrate on shaker/roller (e.g., 24-48h at 25°C) C->D E Verify undissolved solid remains D->E F Sample Filtration (e.g., 0.22 µm PTFE) or Centrifugation E->F Equilibrium Achieved G Prepare serial dilutions of the saturated filtrate F->G I Quantify Concentration via HPLC-UV G->I H Prepare Calibration Standards of known concentration H->I J Calculate Solubility (e.g., mg/mL) from calibration curve I->J K Tabulate & Report Data J->K

Figure 1: Experimental workflow for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility via Isothermal Shake-Flask Method

This method is considered the gold standard for determining the true equilibrium solubility of a compound.[1][2][3][4][5] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period until the concentration of the dissolved compound in the solution reaches a constant value.

Materials:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial rotator with temperature control

  • Centrifuge or syringe filters (0.22 or 0.45 µm, chemically compatible, e.g., PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[6]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[5][7][8]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the suspension using a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This is often the preferred method to remove fine particulates.[9]

  • Sample Dilution: Carefully take an aliquot of the clear, saturated supernatant or filtrate and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[10][11][12] The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared with accurately weighed amounts of the compound.[9][10]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
Polar Aprotic AcetonitrileHigh[Data to be filled][Data to be filled]
Dimethyl Sulfoxide (DMSO)Very High[Data to be filled][Data to be filled]
Tetrahydrofuran (THF)High[Data to be filled][Data to be filled]
Dichloromethane (DCM)Moderate-High[Data to be filled][Data to be filled]
Polar Protic MethanolModerate[Data to be filled][Data to be filled]
EthanolModerate[Data to be filled][Data to be filled]
IsopropanolLow-Moderate[Data to be filled][Data to be filled]
Non-Polar TolueneLow[Data to be filled][Data to be filled]
Heptane / HexanesVery Low / Insoluble[Data to be filled][Data to be filled]

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): This would confirm the dominant role of the polar functional groups (amide, aldehyde) in the solvation process and suggest these solvents as excellent choices for stock solution preparation and reaction media.

  • Moderate Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): This outcome would indicate that while the molecule can accept hydrogen bonds, its overall structure may sterically hinder optimal interaction with protic solvents compared to smaller, more accessible aprotic solvents. These solvents could be useful for purification techniques like crystallization when used in combination with an anti-solvent.

  • Low Solubility in Non-Polar Solvents (e.g., Toluene, Heptane): This would validate the hypothesis that the non-polar character of the benzene ring is insufficient to overcome the polarity of the functional groups. These solvents would be ideal candidates for use as anti-solvents in precipitation or crystallization procedures.

Conclusion and Future Directions

This guide provides a robust framework for determining the organic solvent solubility of the novel compound 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. By combining structural analysis with a rigorous experimental protocol like the isothermal shake-flask method, researchers can generate reliable and reproducible data. This information is not merely a physicochemical parameter; it is actionable intelligence that directly informs critical decisions in process development, formulation, and analytical methodology. The principles and protocols outlined herein are broadly applicable to the characterization of other new chemical entities, ensuring a solid foundation for their advancement in the development pipeline.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PCBIS. Thermodynamic solubility - Strasbourg. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • IUPAC. Subcommittee on Solubility and Equilibrium Data (SSED). [Link]

  • IUPAC. Solubility Data Series. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]

  • IUPAC-NIST. Introduction to IUPAC-NIST Solubilities Database. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. Due to its novelty, a registered CA...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. Due to its novelty, a registered CAS number has not been identified; however, this document establishes its chemical identity, proposes a robust synthesis protocol, and explores its potential applications based on the well-documented activities of its constituent moieties. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Core Identifiers

As of the latest revision of this document, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is not listed in major chemical databases, and a CAS number has not been assigned. The following identifiers have been deduced from its chemical structure.

IdentifierValueSource
IUPAC Name 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde-
CAS Number Not Assigned (Novel Compound)-
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol Calculated
Canonical SMILES CC1=C(C=CC=C1C=O)OCC(=O)N2CCOCC2-
InChI Key (Predicted)-

Structural Representation:

Caption: Chemical structure of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

Proposed Synthesis Protocol: Williamson Ether Synthesis

The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol with a halo-acetamide.[1][2][3] The proposed pathway leverages commercially available starting materials: 3-methyl-2-hydroxybenzaldehyde and 4-(2-chloroacetyl)morpholine.

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Methyl-2-hydroxybenzaldehyde824-42-0C₈H₈O₂136.15
4-(2-Chloroacetyl)morpholine1440-61-5C₆H₁₀ClNO₂163.60
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Acetone67-64-1C₃H₆O58.08
Reaction Scheme

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A 3-Methyl-2-hydroxybenzaldehyde (CAS: 824-42-0) C K₂CO₃ (Base) Acetone (Solvent) Reflux A->C B 4-(2-Chloroacetyl)morpholine (CAS: 1440-61-5) B->C D 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde C->D Williamson Ether Synthesis

Sources

Exploratory

A Technical Guide to Morpholino-Substituted Benzaldehyde Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Abstract The fusion of the morpholine heterocycle with the benzaldehyde scaffold has given rise to a class of compounds demonstrating significant potential in medicinal chemistry. The morpholine moiety is a "privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of the morpholine heterocycle with the benzaldehyde scaffold has given rise to a class of compounds demonstrating significant potential in medicinal chemistry. The morpholine moiety is a "privileged pharmacophore," often incorporated into molecules to improve their pharmacological profiles by enhancing solubility, metabolic stability, and receptor binding affinity.[1][2] When combined with the versatile benzaldehyde framework, which serves as a crucial building block for many biologically active compounds, the resulting derivatives exhibit a wide spectrum of activities. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological evaluation of morpholino-substituted benzaldehyde derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

The Strategic Importance of the Morpholine-Benzaldehyde Scaffold

In the landscape of drug discovery, certain structural motifs consistently appear in successful therapeutic agents. The morpholine ring is one such entity, prized for its ability to modulate physicochemical properties. Its presence can enhance aqueous solubility and cell permeability, critical factors for oral bioavailability.[3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like protein kinases.[1]

The benzaldehyde moiety, on the other hand, is a versatile chemical handle and a pharmacophore in its own right. The aldehyde group is a reactive center for forming more complex structures, such as Schiff bases or hydrazones, while the aromatic ring can be functionalized to fine-tune electronic and steric properties, directly influencing target binding and selectivity.[4] The combination of these two scaffolds creates a powerful platform for generating novel drug candidates with diverse therapeutic applications.[2][5]

Synthetic Strategies and Mechanistic Rationale

The synthesis of morpholino-substituted benzaldehydes typically involves established organic chemistry reactions, with the choice of route depending on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for introducing the morpholine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is effective when the benzaldehyde ring is activated by an electron-withdrawing group (EWG) positioned ortho or para to a leaving group (typically a halogen).

Causality of Experimental Choice: The SNAr mechanism requires the stabilization of the negative charge in the intermediate Meisenheimer complex. An EWG, such as a nitro group or the aldehyde itself, delocalizes this charge, thereby lowering the activation energy and facilitating the substitution of the leaving group by the nucleophilic nitrogen of morpholine. The reaction is often performed in a polar aprotic solvent like DMSO or DMF to solvate the cation without interfering with the nucleophile, and a base (e.g., K2CO3 or Et3N) is used to deprotonate the morpholine, increasing its nucleophilicity.[6]

G cluster_reactants Reactants R1 Halogen-Substituted Benzaldehyde (X=F, Cl) Cond Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMSO) Heat Intermed Meisenheimer Complex (Stabilized Intermediate) R1->Intermed Nucleophilic Attack R2 Morpholine R2->Intermed Prod Morpholino-Substituted Benzaldehyde Derivative Intermed->Prod Loss of Leaving Group (X-) G cluster_sar Structure-Activity Relationship (SAR) Modifications Core Morpholino-Benzaldehyde Scaffold Anticancer Anticancer Activity (e.g., Cytotoxicity) Core->Anticancer Antimicrobial Antimicrobial Activity (e.g., Antibacterial) Core->Antimicrobial AntiInflam Anti-inflammatory Activity (e.g., COX-2 Inhibition) Core->AntiInflam Other Other Activities (e.g., Enzyme Inhibition) Core->Other SAR_Ring Benzaldehyde Ring Substituents (R¹, R²...) (Alters electronics, sterics) SAR_Ring->Core influence SAR_Linker Linker Moiety (e.g., Ether, Amide) (Modulates flexibility, H-bonding) SAR_Linker->Core influence SAR_Morpholine Morpholine Ring (Improves PK properties) SAR_Morpholine->Core influence

Caption: Relationship between the core scaffold, SAR, and bioactivities.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and evaluation of this compound class. Each step is designed to ensure reproducibility and validation of results.

Protocol: Synthesis of 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde

This protocol is adapted from a reported synthesis and exemplifies the SNAr methodology. [5][7] Objective: To synthesize a target morpholino-substituted benzaldehyde derivative via nucleophilic substitution.

Materials:

  • 3-chloro-4-morpholino-1,2,5-thiadiazole

  • 2-hydroxybenzaldehyde (Salicylaldehyde)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

    • Rationale: K₂CO₃ acts as a base to deprotonate the hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. Anhydrous conditions prevent side reactions with water.

  • Nucleophilic Substitution: Add a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole (1.1 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. An oily precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

    • Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from the inorganic salts (KCl, excess K₂CO₃) and DMF which are water-soluble.

  • Washing: Wash the combined organic layers with water and then with brine.

    • Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [7]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and untreated controls.

    • Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Rationale: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Start Synthesized Compound Step1 1. Cell Seeding (96-well plate, 24h incubation) Start->Step1 Step2 2. Compound Treatment (Serial dilutions, 48-72h incubation) Step1->Step2 Step3 3. MTT Reagent Addition (4h incubation) Step2->Step3 Step4 4. Formazan Solubilization (Add DMSO) Step3->Step4 Step5 5. Absorbance Reading (570 nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

Morpholino-substituted benzaldehyde derivatives represent a versatile and promising class of compounds for drug discovery. The strategic incorporation of the morpholine ring often imparts favorable pharmacokinetic properties, while the substituted benzaldehyde core allows for extensive structural modifications to optimize potency and selectivity. The demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future efforts should focus on elucidating precise mechanisms of action, expanding the structure-activity relationship studies through combinatorial synthesis, and advancing the most potent leads into in vivo efficacy and safety studies. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of unmet medical needs.

References

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PubMed. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC. Available at: [Link]

  • Design and synthesis of novel N-substituted morpholino benzamide derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. East Tennessee State University. Available at: [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Publications. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC. Available at: [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • morpholine antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PMC. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]

  • Synthesis of Functionally Substituted Benzaldehydes. CORE. Available at: [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. ResearchGate. Available at: [Link]

  • Design and synthesis of novel enantiomerically enriched morpholino [4, 3–a] benzimidazole derivatives as potential bioactive agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

  • Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. ResearchGate. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Abstract: The determination of fundamental physicochemical properties, such as melting point and physical state, is a cornerstone of chemical and pharmaceutical development.[1][2][3] These characteristics govern a compou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The determination of fundamental physicochemical properties, such as melting point and physical state, is a cornerstone of chemical and pharmaceutical development.[1][2][3] These characteristics govern a compound's behavior, from solubility and stability to processability and bioavailability. This guide provides a comprehensive framework for the characterization of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, a novel compound for which established experimental data is not publicly available. We present an integrated approach combining theoretical analysis, in silico prediction, and a rigorous, self-validating experimental protocol for melting point determination. This document is intended for researchers, chemists, and drug development professionals who routinely encounter and must characterize new chemical entities (NCEs).

Theoretical & Computational Analysis

The first step in characterizing a novel compound is a thorough analysis of its molecular structure to predict its properties. The melting point is dictated by the energy required to overcome the intermolecular forces holding the molecules in a rigid crystal lattice.[4][5] Key factors include the strength of these forces and the efficiency of molecular packing in the solid state.[5][6][7]

Structural Deconstruction and Intermolecular Force Assessment

The structure of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde contains several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Aromatic Ring & Aldehyde: The benzaldehyde core is a polar structure capable of dipole-dipole interactions. The aromatic ring itself contributes to van der Waals forces (specifically, pi-stacking).

  • Ether Linkage: The ether oxygen introduces polarity and can act as a hydrogen bond acceptor.

  • Amide Group: The N-acylmorpholine moiety contains a highly polar amide bond (-C=O)-N), which is a significant contributor to strong dipole-dipole interactions. It lacks an N-H bond, so it cannot act as a hydrogen bond donor, but the carbonyl oxygen is a strong hydrogen bond acceptor.

  • Morpholine Ring: While the parent morpholine is a liquid at room temperature with a melting point around -5 °C, its incorporation into this larger, more complex structure adds to the molecular weight and steric bulk.[8][9]

  • Methyl Group: This group adds to the molecular size and influences the overall molecular symmetry.

Collectively, the presence of multiple polar groups (aldehyde, ether, amide) suggests that dipole-dipole interactions will be the dominant intermolecular forces, leading to a significantly higher melting point than a nonpolar analogue of similar size.[4]

Influence of Molecular Symmetry and Packing

Beyond the strength of intermolecular forces, the ability of molecules to pack efficiently into a crystal lattice is critical.[6][7] Highly symmetrical molecules tend to pack more closely and form more stable, ordered crystal lattices, which require more energy to disrupt, resulting in a higher melting point.[6][10] The target molecule has a relatively low degree of symmetry due to the substituted benzaldehyde ring and the flexible ethoxy-morpholine side chain. This lack of high symmetry might lead to less efficient packing compared to a more compact, symmetrical isomer, potentially lowering its melting point relative to what might be expected from its polarity alone.[7][10]

In Silico Prediction via QSPR

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a valuable tool for estimating physical properties.[11] These computational models use molecular descriptors—mathematical representations of a molecule's structure—to predict properties like melting point.[12][13] While a full QSPR analysis is beyond the scope of this guide, it is the standard in silico approach used in drug discovery and environmental science to prioritize and understand novel compounds.[11][13] Based on the structural analysis—a molecular weight of 277.3 g/mol and significant polarity—a QSPR model would likely predict the compound to be a crystalline solid at room temperature with a moderately high melting point.

Predicted Physicochemical Properties

The following table summarizes the expected properties based on the foregoing analysis. The melting point is an educated estimate based on structurally similar compounds and the principles discussed.

PropertyPredicted Value / StateRationale
Physical State at STP Crystalline SolidHigh molecular weight and strong polar interactions favor a solid state.
Melting Point (MP) 110 - 135 °C (estimated)Dominated by strong dipole-dipole forces from amide and aldehyde groups. The lack of H-bond donors and low symmetry prevents an extremely high MP.
Molecular Weight 277.3 g/mol Calculated from chemical formula C₁₄H₁₅NO₄.

Experimental Determination of Melting Point

The following section details a robust, self-validating protocol for the precise determination of the melting point range of a novel crystalline solid using a modern digital melting point apparatus.

Principle and Rationale

The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the last crystal melts. A pure compound typically exhibits a sharp melting range (0.5-1.0 °C). Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened.[4] A slow, controlled heating rate near the melting point (1-2 °C/minute) is crucial for ensuring thermal equilibrium between the heating block, thermometer, and sample, which is essential for an accurate measurement.[14]

Mandatory Visualization: Workflow Diagram

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Measurement cluster_data Phase 3: Data Acquisition cluster_post Phase 4: Post-Analysis p1 Ensure Sample is Dry & Finely Powdered p2 Load Sample into Capillary Tube (2-3 mm height) p1->p2 p3 Calibrate Apparatus with Certified Standards (e.g., Benzoin, Caffeine) p2->p3 m1 Insert Capillary into Apparatus p3->m1 m2 Set Plateau Temperature ~15-20°C below Expected MP m1->m2 m3 Start Rapid Heating (10-20°C/min) to Plateau Temp m2->m3 m4 At Plateau, Initiate Slow Ramp (1-2°C/min) m3->m4 m5 Observe Sample through Magnifying Lens m4->m5 d1 Record T1: Temperature of First Liquid Drop Formation m5->d1 d2 Record T2: Temperature of Complete Liquefaction d1->d2 d3 Calculate & Report Melting Range (T1 - T2) d2->d3 po1 Allow Apparatus to Cool d3->po1 po3 Repeat Measurement with Fresh Samples (n=2) for Consistency d3->po3 Verify po2 Properly Dispose of Used Capillary Tube po1->po2 MeltingPointFactors cluster_structure Molecular Structure cluster_forces Governing Forces cluster_energy Thermodynamic Property cluster_result Observable Property FunctionalGroups Functional Groups (Amide, Aldehyde, Ether) IMFs Intermolecular Forces (IMFs) - Dipole-Dipole - van der Waals FunctionalGroups->IMFs determines strength Symmetry Molecular Symmetry & Shape Packing Crystal Packing Efficiency Symmetry->Packing determines efficiency MW Molecular Weight MW->IMFs influences LatticeEnergy Crystal Lattice Energy (Energy to disrupt the solid) IMFs->LatticeEnergy contributes to Packing->LatticeEnergy contributes to MP Melting Point (MP) & Physical State LatticeEnergy->MP is overcome at MP

Caption: Relationship between molecular properties and melting point.

Conclusion

While no public experimental data exists for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, a thorough analysis of its chemical structure strongly indicates it is a crystalline solid with a melting point likely in the range of 110-135 °C. This guide provides the complete theoretical and practical framework necessary for a researcher to confidently determine this crucial property. By integrating computational prediction with a rigorous, self-validating experimental protocol, scientists can ensure the generation of accurate and reliable physicochemical data, a critical step in the journey of any new chemical entity from discovery to application.

References

  • Melting Point | Chemistry | Research Starters - EBSCO. (n.d.).
  • Understanding Melting Points in Organic Chemistry - HSCprep. (2025, March 4).
  • Gharagheizi, F., & Tuller, M. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(14), 5193-5198. American Chemical Society.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
  • Solid-State Characterization in Drug Development and Formulation - Research and Reviews. (2024, June 11).
  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps.
  • Bell, D. M., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. RSC Publishing.
  • Boiling & Melting Points - MSU chemistry. (n.d.). Michigan State University.
  • Yalkowsky, S. H., & Wu, M. (2004). Effect of molecular symmetry on melting temperature and solubility. PubMed.
  • Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark.
  • Golbahar, P., et al. (2016). Estimation of melting points of large set of persistent organic pollutants utilizing QSPR approach. PubMed.
  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Westlab.
  • Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. ResearchGate.
  • Melting point determination. (n.d.). University of Calgary.
  • Morpholine - China Amines. (n.d.).
  • Zhang, Y., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 6, 513. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6206016/
  • Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling. (n.d.). Royal Society of Chemistry.
  • Solid State Characterization - Selvita. (n.d.).
  • Digital Melting Point Apparatus - Cole-Parmer. (n.d.).
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Pharmaceutical Research, 11(7), 2218-2231.
  • Morpholine - Wikipedia. (n.d.).
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).
  • NFU 498 Digital Melting Point Apparatus. (n.d.).
  • Melting Point Determination | Digital Lab Techniques Manual - MIT OpenCourseWare. (n.d.).

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Abstract This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. In the absence of direct empirical data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. In the absence of direct empirical data for this specific molecule, this paper establishes a predictive framework grounded in a comprehensive structure-activity relationship (SAR) analysis of its constituent chemical motifs: the substituted benzaldehyde scaffold, the morpholine ring, and the acetamide linker. We hypothesize that the unique combination of these pharmacophores confers significant potential for anticancer and anti-inflammatory activity. To validate this hypothesis, this guide presents a series of detailed, self-validating experimental protocols, including in-vitro cytotoxicity, apoptosis, and anti-inflammatory assays. Furthermore, we propose potential mechanisms of action and outline future directions for analog development and SAR exploration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel therapeutic agents based on privileged chemical structures.

Introduction: Deconstructing the Molecule for Predictive Analysis

The compound 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a synthetic molecule that strategically combines three key chemical moieties, each with a well-documented history of biological relevance. Understanding the potential of the whole molecule requires a systematic evaluation of its parts.

  • The Benzaldehyde Scaffold: Substituted benzaldehydes are a class of aromatic aldehydes that serve as versatile precursors for a multitude of biologically active compounds.[1] Derivatives have demonstrated extensive biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

  • The Morpholine Moiety: Morpholine is a heterocyclic amine widely regarded as a "privileged structure" in medicinal chemistry.[4] Its incorporation into a lead molecule can enhance pharmacological potency and bestow favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[4][5] The morpholine nucleus is a core component in numerous approved drugs and experimental agents with activities spanning anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications.[6][7]

  • The Acetamide Linker: The 2-(2-oxoethoxy) bridge, which forms a morpholino acetamide, serves as a covalent linker connecting the benzaldehyde and morpholine pharmacophores. The nature of this linker is critical for defining the spatial orientation and flexibility of the two terminal groups, thereby influencing how the molecule interacts with biological targets.[8]

Based on the established profiles of these individual components, we hypothesize that 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a prime candidate for investigation as a novel anticancer and/or anti-inflammatory agent. This guide outlines the logical framework for this hypothesis and provides the experimental means to test it rigorously.

Proposed Hierarchy for Biological Activity Screening

To systematically investigate the potential of the target compound, a tiered screening approach is recommended. This ensures that resources are allocated efficiently, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) T1_Cytotoxicity In-Vitro Cytotoxicity Assay (MTT Assay on Cancer Panel) T2_Apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) T1_Cytotoxicity->T2_Apoptosis If IC50 < 10 µM T1_AntiInflam Primary Anti-Inflammatory Assay (HRBC Membrane Stabilization) T2_Cytokine Cell-Based Anti-Inflammatory Assay (LPS-Induced Cytokine Inhibition) T1_AntiInflam->T2_Cytokine If % Inhibition Significant T3_Pathway Signaling Pathway Analysis (Western Blot for PI3K/Akt) T2_Apoptosis->T3_Pathway If Apoptosis Confirmed

Caption: A tiered experimental workflow for evaluating biological activity.

Experimental Protocols: Anticancer Activity Evaluation

The strong precedent for anticancer activity in both benzaldehyde and morpholine derivatives makes this the primary area of investigation.[9][10]

Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[11][12] Its reliability and high-throughput nature make it an ideal primary screening tool.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the target compound against a panel of human cancer cell lines.

Methodology:

  • Cell Line Preparation:

    • Culture selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in appropriate media until they reach 80-90% confluency.[14]

    • Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT-116Colorectal CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
Protocol: Apoptosis Induction Assay

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), a hallmark of many effective anticancer agents.[1] This is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the target compound.

Methodology:

  • Cell Treatment: Seed a suitable cell line (e.g., HCT-116) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Experimental Protocols: Anti-inflammatory Activity Evaluation

Given the prevalence of anti-inflammatory properties in both morpholine and benzaldehyde derivatives, this represents a significant secondary therapeutic potential.[2][7]

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in-vitro assay uses the red blood cell membrane as a proxy for the lysosomal membrane.[16] Stabilizing this membrane against hypotonicity-induced lysis is a well-established indicator of anti-inflammatory activity.[17]

Objective: To assess the ability of the target compound to protect the HRBC membrane from lysis.

Methodology:

  • HRBC Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline. Resuspend to make a 10% (v/v) suspension in isosaline.

  • Reaction Mixture: Prepare reaction tubes as follows:

    • Control: 1 mL of phosphate buffer + 2 mL of hyposaline + 0.5 mL of HRBC suspension.

    • Test: 1 mL of phosphate buffer + 2 mL of hyposaline + 0.5 mL of HRBC suspension + the test compound at various concentrations (e.g., 100-1000 µg/mL).

    • Standard: Use Diclofenac sodium as the reference drug.

  • Incubation and Analysis: Incubate all tubes at 37°C for 30 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Collect the supernatant and measure the absorbance at 560 nm (hemoglobin content).

  • Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100]

Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages

This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity by quantifying the inhibition of key pro-inflammatory mediators.[18]

Objective: To measure the effect of the compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[19]

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Proposed Mechanism of Action and Future Directions

Potential Anticancer Mechanism: PI3K/Akt Pathway Inhibition

Many morpholine-containing compounds exert their anticancer effects by targeting key cell signaling pathways.[10] A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth. We propose that 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde may function as an inhibitor of this pathway, potentially at the level of PI3K or Akt.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Hypothesized Target of Compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

This hypothesis can be tested via Western blot analysis by measuring the phosphorylation status of Akt and downstream targets in cancer cells treated with the compound. A reduction in phosphorylated Akt (p-Akt) would provide strong evidence for this mechanism.

Structure-Activity Relationship (SAR) Exploration

The described molecule serves as an excellent scaffold for further optimization. A systematic medicinal chemistry campaign could explore modifications at key positions to enhance potency and selectivity.

G cluster_0 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde struct R1 R1: Modify Methyl Group (e.g., H, Cl, F, OMe) R2 R2: Modify Aldehyde (e.g., Oxime, Hydrazone) R3 R3: Modify Morpholine (e.g., Piperidine, Thiomorpholine) p1 p1->R1 p2 p2->R2 p3 p3->R3

Caption: Key sites for future structure-activity relationship (SAR) studies.

Key Questions for SAR Studies:

  • Benzaldehyde Ring Substitution (R1): How does altering the electronic and steric properties of the substituent at position 3 affect activity?

  • Aldehyde Group Modification (R2): Can conversion of the aldehyde to Schiff bases or other derivatives enhance potency, as is common for benzaldehydes?[1]

  • Heterocyclic Ring Variation (R3): Is the morpholine ring essential, or could other heterocycles like piperidine or thiomorpholine yield improved activity?

Conclusion

While 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a novel entity without established biological data, a rigorous analysis of its chemical architecture strongly suggests its potential as a valuable lead compound. The convergence of biological activities associated with its benzaldehyde and morpholine components provides a compelling rationale for its investigation as an anticancer and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear, logical, and robust pathway for validating these hypotheses, elucidating its mechanism of action, and paving the way for the development of a new class of therapeutic agents.

References

  • BenchChem. (n.d.). Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Comparative Guide.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Conti, P., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
  • Dhiman, P., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). MORPHOLINE.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong.
  • Hassan, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Sharma, R., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Linköping University Electronic Press.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Osei-safo, D., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences.
  • Ullah, N., et al. (2020). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate.
  • He, K., et al. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols.
  • Varghese, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Al-Huqail, A. A., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (n.d.). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • Nygren, P., et al. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Scilit.
  • Wang, X., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Abcam. (n.d.). MTT assay protocol.
  • Ullah, Z., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
  • Shanmuganathan, C., & Saravanan, R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
  • Widowati, W., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC.
  • Hussien Ahmed, Y. M., et al. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate.
  • A-Z Chemistry. (n.d.). Structure Activity Relationship Of Drugs.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde Derivatives: A Detailed Guide to Protocols and Applications

Introduction: The Therapeutic Potential of Morpholine-Benzaldehyde Scaffolds In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Morpholine-Benzaldehyde Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents. The morpholine ring, a saturated heterocycle, is a privileged scaffold found in numerous approved drugs, owing to its favorable physicochemical properties that can enhance aqueous solubility and metabolic stability. Concurrently, the benzaldehyde moiety serves as a versatile building block and is itself a component of various biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The targeted synthesis of derivatives combining these two key structural motifs, such as 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, opens avenues for the exploration of new chemical space and the discovery of compounds with potentially synergistic or unique pharmacological profiles.[2][3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde and its derivatives. We will delve into the underlying chemical principles of each synthetic step, from the preparation of key starting materials to the final etherification and purification. The methodologies presented herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to confidently synthesize and explore this promising class of compounds.

Synthetic Strategy: A Convergent Approach

The synthesis of the target 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde derivatives is most efficiently achieved through a convergent strategy. This involves the separate synthesis of two key intermediates: the substituted phenolic aldehyde, 3-methyl-2-hydroxybenzaldehyde , and the electrophilic coupling partner, 2-chloro-1-morpholinoethanone . These intermediates are then coupled in the final step via a Williamson ether synthesis to yield the desired product. This approach allows for the modular synthesis of a library of derivatives by independently varying the substituents on either precursor.

G cluster_0 Synthesis of Starting Materials cluster_1 Final Coupling Reaction m-Cresol m-Cresol 3-Methyl-2-hydroxybenzaldehyde 3-Methyl-2-hydroxybenzaldehyde m-Cresol->3-Methyl-2-hydroxybenzaldehyde Formylation (Duff or Reimer-Tiemann) Target Product 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde 3-Methyl-2-hydroxybenzaldehyde->Target Product Morpholine Morpholine 2-Chloro-1-morpholinoethanone 2-Chloro-1-morpholinoethanone Morpholine->2-Chloro-1-morpholinoethanone Acylation with Chloroacetyl Chloride 2-Chloro-1-morpholinoethanone->Target Product Purification & Characterization Purification & Characterization Target Product->Purification & Characterization Williamson Ether Synthesis G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3-Methyl-2-hydroxybenzaldehyde C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) B 2-Chloro-1-morpholinoethanone D 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde C->D

Sources

Application

Application Note: Reductive Amination Strategies for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Context The functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Chemical Context

The functionalization of complex benzaldehyde derivatives is a cornerstone of modern drug discovery. The molecule 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a highly versatile building block. The morpholine amide moiety is a privileged pharmacophore known to enhance aqueous solubility, improve metabolic stability, and act as a potent hydrogen bond acceptor.

However, performing reductive amination on this specific substrate presents unique mechanistic challenges:

  • Steric Hindrance: The bulky ortho-(2-morpholino-2-oxoethoxy) group and the meta-methyl group flank the reactive aldehyde, significantly hindering the nucleophilic attack of bulky amines.

  • Chelation Potential: The proximity of the ether oxygen and the amide carbonyl oxygen to the aldehyde can lead to intramolecular hydrogen bonding or metal chelation, which may stabilize the starting material and slow down imine formation.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that overcome these structural hurdles, ensuring high-yielding carbon-nitrogen bond formation.

Mechanistic Causality & Reagent Selection

The success of a reductive amination relies entirely on the chemoselectivity of the reducing agent. The reductant must reduce the intermediate iminium ion faster than it reduces the starting aldehyde.

Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice[1]. However, as demonstrated in the seminal work by , sodium triacetoxyborohydride (NaBH(OAc)₃) is vastly superior for direct reductive aminations[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ exceptionally mild. It will not reduce the sterically hindered aldehyde of our substrate at room temperature, but it rapidly reduces the protonated iminium ion.

Furthermore, because of the sterics of the ortho-substitution on 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, the dehydration of the hemiaminal to the iminium ion is the rate-limiting step. The addition of a Brønsted acid (like Acetic Acid) or a Lewis acid (like Titanium(IV) isopropoxide) is strictly required to drive this equilibrium.

Quantitative Data: Reducing Agent Profiling

Table 1: Comparison of Reducing Agents for Ortho-Substituted Benzaldehydes

Reducing AgentTypical SolventRelative Reaction RateChemoselectivity (Imine vs. Aldehyde)Toxicity / ByproductsBest Use Case for this Substrate
NaBH(OAc)₃ DCE or THFModerateExcellentLow (Acetic acid byproduct)Standard direct reductive amination with 2° amines[2].
NaBH₃CN MeOH or MeCNSlowGood (pH dependent)High (Cyanide gas risk)Acid-sensitive substrates or stepwise reduction[1].
NaBH₄ / Ti(OiPr)₄ EtOH or THFFastPoor (Reduces aldehydes directly)Low (Titanium salts)Highly sterically hindered or weakly basic 1° amines[1].

Reaction Pathway Visualization

Pathway A 3-Methyl-2-(2-morpholino- 2-oxoethoxy)benzaldehyde C Hemiaminal Intermediate (Sterically Hindered) A->C Nucleophilic Addition (Solvent: DCE) B Amine (1° or 2°) B->C Nucleophilic Addition (Solvent: DCE) D Iminium / Imine Ion (Activated Electrophile) C->D Dehydration (-H₂O) Catalyst: AcOH or Ti(OiPr)₄ E Target Benzylamine Derivative D->E Hydride Transfer Reagent: NaBH(OAc)₃

Figure 1: Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Control (IPC) checkpoints that allow the scientist to verify causality and correct the reaction trajectory in real-time.

Protocol A: Direct Reductive Amination (For Unhindered Secondary Amines)

Optimal for coupling with cyclic secondary amines (e.g., piperidine, pyrrolidine).

Reagents:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 eq, 1.0 mmol)

  • Secondary Amine (1.1 eq, 1.1 mmol)

  • NaBH(OAc)₃ (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve the aldehyde (1.0 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere. Add the secondary amine (1.1 mmol).

  • Acid Activation: Add glacial acetic acid (1.0 mmol) dropwise. Stir the mixture at 25 °C for 30 minutes.

    • Causality Note: AcOH protonates the hemiaminal, facilitating water loss to form the iminium ion despite the steric bulk of the ortho-ether group.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions over 5 minutes to control any mild exotherm. Stir the suspension at 25 °C for 12 hours.

  • Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The aldehyde peak should be <5% AUC. If the intermediate iminium mass is dominant, the reduction is incomplete; add an additional 0.5 eq of NaBH(OAc)₃ and stir for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of CH₂Cl₂/MeOH) to yield the pure tertiary amine.

Protocol B: Lewis Acid-Mediated Stepwise Reductive Amination (For Hindered Primary Amines)

Optimal for avoiding over-alkylation of primary amines or when dealing with highly sterically hindered amines.

Reagents:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 eq, 1.0 mmol)

  • Primary Amine (1.0 eq, 1.0 mmol)

  • Titanium(IV) isopropoxide[Ti(OiPr)₄] (1.2 eq, 1.2 mmol)

  • NaBH₄ or NaBH(OAc)₃ (1.5 eq, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Mix the aldehyde and primary amine in anhydrous THF. Add Ti(OiPr)₄ dropwise. Stir at room temperature for 6-8 hours.

    • Causality Note: Ti(OiPr)₄ acts as both a Lewis acid to activate the hindered aldehyde and a water scavenger, driving the thermodynamically difficult imine formation to completion[1].

  • Self-Validation Check (IPC 1): Analyze via ¹H-NMR (aliquot evaporated) or LC-MS. Ensure complete disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.5 ppm).

  • Reduction: Cool the mixture to 0 °C. Carefully add the reducing agent (NaBH(OAc)₃ is preferred for safety, though NaBH₄ can be used if the imine is highly stable). Stir for 4 hours, warming to room temperature.

  • Quench: Quench by adding 1M aqueous NaOH (2.0 mL) to precipitate titanium dioxide salts. Filter the resulting white suspension through a pad of Celite, washing with EtOAc.

  • Isolation: Separate the filtrate phases, dry the organic layer over Na₂SO₄, and concentrate to yield the secondary amine product.

Experimental Workflow Visualization

Workflow S1 1. Substrate Mixing Aldehyde + Amine (1.0 : 1.1 eq) S2 2. Acid Activation Add AcOH (1.0 eq) Stir 30 min S1->S2 S3 3. Reduction Add NaBH(OAc)₃ (1.5 eq) Stir 12h at 25°C S2->S3 S4 4. IPC & Quench LC-MS Check -> Sat. NaHCO₃ (aq) S3->S4 S5 5. Isolation Phase Separation & Chromatography S4->S5

Figure 2: Standard experimental workflow for the direct reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL: [Link]

Sources

Method

procedure for condensing 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with amines

Application Notes & Protocols Topic: Procedure for Condensing 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with Amines to Synthesize Novel Schiff Bases Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Procedure for Condensing 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with Amines to Synthesize Novel Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Morpholine-Containing Schiff Bases

Schiff bases, characterized by their azomethine or imine functional group (C=N), are a cornerstone of synthetic chemistry.[1][2] Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, is a fundamental and versatile reaction.[3][4][5] These compounds are not merely synthetic curiosities; they are pivotal intermediates and ligands in coordination chemistry and exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6][7]

A particularly compelling strategy in medicinal chemistry involves the incorporation of known pharmacophores into new molecular scaffolds to enhance or modulate biological activity. The morpholine ring is one such pharmacophore, recognized for its metabolic stability and its presence in numerous clinically approved drugs.[8] The fusion of a morpholine moiety with a Schiff base scaffold presents a promising avenue for the discovery of novel therapeutic agents.[9][10]

This guide provides a detailed examination and a robust protocol for the synthesis of novel Schiff bases via the condensation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with various primary amines. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the characterization and potential applications of these promising compounds.

Pillar 1: Mechanistic Insights and Reaction Dynamics

The formation of a Schiff base is a reversible condensation reaction that proceeds in two primary stages: nucleophilic addition followed by dehydration.[1][3] Understanding the causality behind each step is critical for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This forms a transient tetrahedral intermediate known as a carbinolamine.[1][3]

  • Dehydration: The carbinolamine intermediate is inherently unstable and readily eliminates a molecule of water to form the stable imine (C=N) double bond.[4] This dehydration step is the rate-limiting part of the process and is often catalyzed by either a mild acid or base.

The Role of Catalysis: An acid catalyst, such as a few drops of glacial acetic acid, protonates the hydroxyl group of the carbinolamine, transforming it into a better leaving group (H₂O).[3][11] This significantly accelerates the dehydration step. The reaction equilibrium can be further shifted toward the product by actively removing the water formed, typically by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[3]

Key Factors Influencing the Condensation Reaction:

  • Amine Basicity and Nucleophilicity: The reactivity of the amine is paramount. Aromatic amines are generally less basic and less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, they may require longer reaction times or more stringent conditions.[1]

  • Steric Hindrance: Bulky substituents near the carbonyl group of the aldehyde or the amino group of the amine can sterically hinder the initial nucleophilic attack, slowing the reaction rate.[1]

  • Solvent Choice: The solvent must solubilize both reactants. Alcohols like ethanol or methanol are commonly used as they are good solvents for both the aldehyde and many amines, and their boiling points are suitable for reflux conditions.[4][12]

Reaction Mechanism: Schiff Base Formation

Caption: Mechanism of acid-catalyzed Schiff base formation.

Pillar 2: Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the synthesis of a Schiff base from 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde and a representative primary amine.

Materials and Reagents
  • Aldehyde: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

  • Amine: Substituted or unsubstituted primary amine (e.g., Aniline, 4-Chloroaniline, Benzylamine)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid

  • Apparatus:

    • 50 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Glassware for workup (beakers, Büchner funnel)

    • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Synthesis Protocol
  • Reactant Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (e.g., 1.00 g, 3.80 mmol) in approximately 20 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add 1.0 equivalent of the chosen primary amine (e.g., for aniline: 0.35 g, 3.80 mmol).

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. This will catalyze the dehydration step.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12] A suitable mobile phase might be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 3-6 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Purification: Dry the product under vacuum. If further purification is needed, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve Aldehyde in Absolute Ethanol start->dissolve add_amine 2. Add Primary Amine (1.0 eq.) dissolve->add_amine add_catalyst 3. Add Catalyst (Glacial Acetic Acid) add_amine->add_catalyst reflux 4. Heat to Reflux (3-6 hours) add_catalyst->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 6. Cool to RT & Induce Crystallization monitor->cool Complete filter 7. Filter and Wash with Cold Ethanol cool->filter dry 8. Dry Product (Recrystallize if needed) filter->dry end Pure Schiff Base dry->end

Caption: General workflow for Schiff base synthesis.

Pillar 3: Data, Characterization, and Applications

Table 1: Representative Reaction Conditions
Amine PartnerCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
AnilineAcetic AcidEthanolReflux (~80)3-485-95%
4-NitroanilineAcetic AcidEthanolReflux (~80)5-780-90%
4-MethoxyanilineAcetic AcidEthanolReflux (~80)2-390-98%
BenzylamineNone/Acetic AcidEthanolRoom Temp1-2>95%
4-(4-aminophenyl)morpholineAcetic AcidEthanolReflux (~80)4-580-90%

Note: These are illustrative values. Actual results may vary based on precise experimental conditions and scale.

Characterization of Synthesized Schiff Bases

The identity and purity of the final product must be confirmed through standard analytical techniques:

  • FT-IR Spectroscopy: Successful formation of the Schiff base is confirmed by the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region, corresponding to the C=N (imine) stretch.[12] Concurrently, the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) should disappear.

  • ¹H NMR Spectroscopy: The formation of the imine bond is indicated by a characteristic singlet for the azomethine proton (-CH=N-) typically appearing in the δ 8.0-9.0 ppm range.[13][14] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction's completion.

  • Melting Point: A sharp and distinct melting point range is a good indicator of the product's purity.[6]

Potential Applications in Drug Development

The fusion of the morpholine scaffold with a versatile Schiff base core opens avenues for numerous therapeutic applications. Published research on analogous structures suggests significant potential in several areas:

  • Antimicrobial Agents: Morpholine-derived Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[9][15]

  • Anticancer Activity: Many Schiff bases, including those with morpholine substituents, have been evaluated for their cytotoxicity against various human cancer cell lines.[10][14][16]

  • Neurodegenerative Diseases: The morpholine moiety is a key component in compounds designed to target enzymes involved in neurodegenerative disorders like Alzheimer's disease.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., highly electron-withdrawn).2. Insufficient heating or reaction time.3. Water not effectively removed (equilibrium shift).1. Increase reaction time/temperature; consider a stronger acid catalyst.2. Ensure proper reflux is maintained; monitor by TLC until completion.3. Use a Dean-Stark trap or add 4Å molecular sieves.
Impure Product 1. Incomplete reaction.2. Side reactions.3. Inefficient workup.1. Ensure the reaction goes to completion via TLC monitoring.2. Purify via recrystallization or column chromatography.3. Ensure thorough washing of the filtered product with cold solvent.
Oily Product Product may have a low melting point or be impure.1. Try to induce crystallization by scratching the flask or seeding.2. Purify via column chromatography instead of recrystallization.

References

  • Title: Chemistry Schiff Bases - SATHEESource: SATHEEURL
  • Title: Synthesis of Schiff Bases by Non-Conventional Methods - SciSpaceSource: SciSpaceURL
  • Title: Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - VedantuSource: VedantuURL
  • Title: Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from HexosesSource: ACS OmegaURL
  • Title: Schiff base - WikipediaSource: WikipediaURL
  • Title: One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols - BenchchemSource: BenchchemURL
  • Title: 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro BenzaldehydeSource: International Journal of Trend in Scientific Research and DevelopmentURL
  • Title: Imines - Properties, Formation, Reactions, and MechanismsSource: Master Organic ChemistryURL
  • Title: Iminium and enamine catalysis in enantioselective photochemical reactionsSource: Chemical Society ReviewsURL
  • Title: Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)
  • Title: Synthesis and Antimicrobial Evaluation of Some Schiff Base DerivativesSource: Medires PublishingURL
  • Title: Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcoholsSource: PMCURL
  • Title: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary aminesSource: Taylor & Francis OnlineURL
  • Title: Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acidSource: ResearchGateURL: [Link]

  • Title: Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexesSource: Journal of Applied Pharmaceutical ScienceURL
  • Title: Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro EvaluationSource: SpringerLinkURL
  • Title: Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron ComplexesSource: ResearchGateURL
  • Title: (PDF)
  • Title: Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studiesSource: University of MiamiURL
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysisSource: Taylor & Francis OnlineURL
  • Title: Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexesSource: ResearchGateURL
  • Title: Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related InfectionsSource: MDPIURL
  • Title: Synthesis of Schiff bases of 4-(4-aminophenyl)
  • Title: Synthesis and characterization of substituted Schiff-base ligands and their d10 metal complexes: structure-induced luminescence tuning behaviors and applications in co-sensitized solar cellsSource: Dalton TransactionsURL
  • Title: Synthesis of novel mono- and bis-Schiff bases of morpholine derivatives and the investigation of their antimalarial and antiproliferative activitiesSource: ResearchGateURL

Sources

Application

Application Note: Heterocycle Synthesis from 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Executive Summary This application note details the strategic utilization of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (Compound 1 ) as a bifunctional linchpin in the synthesis of fused heterocyclic systems. Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (Compound 1 ) as a bifunctional linchpin in the synthesis of fused heterocyclic systems.

Compound 1 features a highly reactive ortho-substituted architecture combining an electrophilic aldehyde with a nucleophilic-susceptible acetamide ether side chain. This specific substitution pattern allows for diverse divergent synthesis pathways. This guide focuses on three critical transformations:

  • Intramolecular Rap-Stoermer Cyclization to yield 7-methylbenzofuran-2-carboxamides.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction to access imidazo[1,2-a]pyridine scaffolds.

  • Reductive Amination for rapid secondary amine library generation.

These protocols are optimized for medicinal chemistry applications, specifically targeting kinase inhibitor and GPCR ligand discovery where the morpholine moiety serves to improve solubility and metabolic stability.

Compound Profile & Reactivity Analysis[1][2]

Structural Logic

The reactivity of Compound 1 is defined by the "Push-Pull" relationship between its functional groups:

  • Position 1 (Formyl Group): A classic electrophile susceptible to nucleophilic attack (amines, active methylenes, carbanions).

  • Position 2 (2-Morpholino-2-oxoethoxy): An ether-linked side chain containing an acidic methylene proton (

    
     to the carbonyl). Under basic conditions, this position generates a carbanion capable of intramolecular attack on the aldehyde.
    
  • Position 3 (Methyl Group): Provides steric bulk ortho to the ether linkage. This substituent influences the conformation of the side chain, often favoring cyclization by the Thorpe-Ingold effect (gem-dimethyl effect analog), but may also require elevated reaction temperatures compared to non-methylated analogs.

Visual Pathway Map

The following diagram illustrates the divergent synthetic utility of Compound 1 .

G Start 3-Methyl-2-(2-morpholino- 2-oxoethoxy)benzaldehyde (Compound 1) Benzofuran Protocol A: 7-Methylbenzofuran- 2-carboxamides Start->Benzofuran Base-Mediated Cyclization (Rap-Stoermer) Imidazo Protocol B: Imidazo[1,2-a]pyridines (GBB Reaction) Start->Imidazo 2-Aminopyridine + Isocyanide (Sc(OTf)3 Cat.) Amine Protocol C: N-Benzylmorpholine Derivatives Start->Amine R-NH2 + NaBH(OAc)3

Figure 1: Divergent synthetic pathways from the parent benzaldehyde scaffold.

Protocol A: Synthesis of Benzofuran-2-carboxamides (Rap-Stoermer Cyclization)

This protocol describes the intramolecular condensation of the side-chain methylene with the aldehyde to form the benzofuran ring. This is the most "atom-economic" transformation for this scaffold, converting the flexible ether side chain into a rigid aromatic core.

Mechanism

The reaction proceeds via a base-catalyzed aldol-type condensation followed by dehydration. The 3-methyl group on the benzene ring becomes the 7-methyl group on the benzofuran core.

Experimental Procedure

Reagents:

  • Substrate: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv - Catalytic) or KOH (1.2 equiv - Stoichiometric)

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol

  • Temperature: 120°C (DMF) or Reflux (EtOH)

Step-by-Step Protocol:

  • Charge: In a dry reaction vial equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, 263 mg) in anhydrous DMF (3.0 mL).

  • Catalyst Addition: Add DBU (0.2 mmol, 30 µL) via microsyringe.

    • Note: For scale-up (>10g), replace DBU/DMF with KOH/Ethanol (reflux) to simplify purification, though yields may slightly decrease due to Cannizzaro side reactions.

  • Heating: Seal the vial and heat the reaction block to 120°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The starting material aldehyde peak should disappear, replaced by a less polar product peak.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (3 x 5 mL).

    • If no precipitate forms (due to the morpholine solubilizing effect), extract with EtOAc (3 x 10 mL), wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).

Optimization Data (Base/Solvent Screening)
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1K₂CO₃ (2.[1]0)MeCN801245Incomplete conversion
2KOH (1.5)EtOH78472Clean profile, easy workup
3DBU (0.2) DMF 120 4 88 Recommended Method
4NaOEt (1.5)EtOH78368Some ester exchange observed

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction (MCR) utilizes the aldehyde functionality to fuse an imidazole ring onto a 2-aminopyridine, creating an Imidazo[1,2-a]pyridine scaffold. This is highly relevant for generating diversity in kinase inhibitor libraries.

Reaction Scheme

Compound 1 + 2-Aminopyridine + tert-Butyl Isocyanide


Product 
Experimental Procedure

Reagents:

  • Aldehyde: Compound 1 (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Mixing: In a 5 mL microwave vial, combine Compound 1 (0.5 mmol), 2-aminopyridine (0.5 mmol), and Sc(OTf)₃ (12 mg, 0.025 mmol) in MeOH (2 mL).

  • Activation: Stir at room temperature for 15 minutes to allow initial imine formation.

  • Addition: Add tert-butyl isocyanide (0.55 mmol) in one portion.

  • Reaction: Cap the vial and stir at room temperature for 12 hours.

    • Acceleration: Alternatively, heat in a microwave reactor at 80°C for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for initial screening. For high purity, perform automated flash chromatography (DCM/MeOH gradient 0-10%).

Key Insight: The 3-methyl group on the benzaldehyde may slightly retard the initial imine formation due to sterics. The use of a Lewis acid catalyst like Sc(OTf)₃ is critical to drive this step to completion.

Protocol C: Reductive Amination (Library Expansion)

This protocol is used to derivatize the aldehyde into a secondary amine, preserving the ether-morpholine side chain. This is standard for optimizing physicochemical properties (LogD, pKa).

Experimental Procedure

Reagents:

  • Aldehyde: Compound 1 (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1-2 drops)

Step-by-Step Protocol:

  • Imine Formation: Dissolve Compound 1 (0.5 mmol) and the desired amine (0.55 mmol) in DCE (3 mL). Add glacial acetic acid (1 drop) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature.

  • Reduction: Add Sodium triacetoxyborohydride (159 mg, 0.75 mmol) in one portion.

    • Safety Note: Gas evolution (H₂) may occur; ensure the vessel is vented.

  • Quench: Stir overnight (12–16 h). Quench by adding saturated aqueous NaHCO₃ (3 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL).

  • Analysis: The morpholine side chain makes these compounds ionizable. Purification via SCX (Strong Cation Exchange) cartridges is highly recommended for rapid parallel synthesis.

References

  • Benzofuran Synthesis (Rap-Stoermer)

    • Mechanism & Scope: Wang, Z. "Rap-Stoermer Condensation." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.
    • Catalytic Methods: Yoshino, T., et al. "Synthesis of benzofurans via copper-catalyzed intramolecular cyclization." Journal of Organic Chemistry, 2015.

    • Morpholine Analogs: Al-Sanea, M. M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Groebke-Blackburn-Bienaymé Reaction

    • General Protocol: Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998.

  • Compound Properties

    • Commercial Availability & Data: Sigma-Aldrich Product Data for substituted (2-oxoethoxy)benzaldehydes.

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for all reagents before commencing experimental work.

Sources

Method

reaction conditions for oxidation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

This Application Note is designed for researchers and process chemists optimizing the oxidation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde to its corresponding benzoic acid. This transformation is a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the oxidation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde to its corresponding benzoic acid. This transformation is a critical step in the synthesis of KRAS G12C inhibitor intermediates (e.g., Sotorasib analogs) and other bioactive small molecules.

Application Note: Oxidation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Executive Summary & Strategic Analysis

The target molecule contains three distinct functionalities that dictate the selection of oxidation conditions:

  • Aldehyde (-CHO): The primary reaction center, requiring conversion to a carboxylic acid (-COOH).

  • Ortho-Methyl Group (-CH3): A benzylic site susceptible to radical oxidation or over-oxidation to a dicarboxylic acid if conditions are too harsh (e.g., hot KMnO₄).

  • Morpholine Amide Side Chain (-O-CH₂-C(=O)-N(CH₂CH₂)₂O): The nitrogen atom is part of an amide bond, rendering it non-basic and resistant to N-oxidation compared to alkyl amines. However, the ether linkage requires mild conditions to prevent cleavage.

Recommendation: The Pinnick Oxidation (Lindgren oxidation) is the primary recommended protocol due to its mild nature, high chemoselectivity for aldehydes, and suppression of side reactions. A Buffered Permanganate protocol is provided as a scalable, cost-effective alternative.

Chemical Pathway & Mechanism

The transformation involves the oxidation of the aldehyde carbon from oxidation state +1 to +3.

Reaction Scheme:



Key Mechanistic Insight: In the Pinnick oxidation, chlorite (


) is the oxidant. The reaction produces hypochlorite (

) as a byproduct, which is a potent chlorinating agent that can react with the aromatic ring or the morpholine. Crucial Step: A scavenger (2-methyl-2-butene or resorcinol) must be added to quench

immediately, converting it to HCl and preventing side reactions.

ReactionPathway Start Aldehyde Substrate (3-Methyl-2-(...)-benzaldehyde) Intermediate Chlorite Ester Intermediate Start->Intermediate Nucleophilic Attack Reagent NaClO2 + NaH2PO4 (Active species: HClO2) Reagent->Intermediate Product Benzoic Acid Product (COOH) Intermediate->Product Fragmentation SideProduct HOCl (Byproduct) *TOXIC/REACTIVE* Intermediate->SideProduct Elimination SafeWaste Inert Chlorinated Waste SideProduct->SafeWaste Quenched by Scavenger Scavenger Scavenger (2-Methyl-2-butene) Scavenger->SafeWaste

Figure 1: Mechanistic pathway of Pinnick Oxidation highlighting the critical role of the scavenger.

Comparison of Methods

FeatureMethod A: Pinnick Oxidation (Recommended)Method B: Buffered KMnO₄ (Alternative)
Reagents Sodium Chlorite (

), Phosphate Buffer, Scavenger.
Potassium Permanganate (

), Acetone/Water.
Selectivity Excellent. Only oxidizes -CHO.Moderate. Risk of benzylic oxidation at 3-Me position.
Conditions Mild, Room Temperature, pH ~3.5.Heterogeneous, 0°C to RT, Basic pH.
Yield Typically >90%.[1][2]70-85% (Losses due to over-oxidation).
Scalability Good, but

requires safety handling (exothermic).
Excellent for kg-scale (cheap reagents).
Suitability Best for high-value intermediates.Best for early-stage, robust substrates.

Detailed Protocols

Protocol A: Pinnick Oxidation (Standard of Excellence)

Best for: High purity requirements, protecting group sensitivity.

Materials:

  • Substrate: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    ): 80% purity (1.5 - 2.0 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ): (1.5 equiv)
    
  • 2-Methyl-2-butene (Scavenger): (5.0 - 10.0 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 ratio) or Acetonitrile / Water (2:1 ratio)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde (10 mmol) in

    
    -Butanol (30 mL) and 2-methyl-2-butene (8 mL).
    
  • Oxidant Solution: In a separate beaker, dissolve

    
     (1.8 g, ~20 mmol) and 
    
    
    
    (1.8 g, 15 mmol) in Water (10 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15–20 minutes at Room Temperature (20–25°C).

    • Note: The solution may turn slight yellow. A strong yellow/green color indicates accumulation of

      
       gas; slow down addition.
      
  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC or HPLC (Aldehyde peak disappearance).

  • Workup (Critical for Purity):

    • Quench: Add saturated aqueous

      
       (5 mL) to destroy excess oxidant (check with starch-iodide paper; should be colorless).
      
    • Extraction: Evaporate volatile organic solvent (

      
      -BuOH) under reduced pressure.
      
    • Acid/Base Purification:

      • Add 1M NaOH to the residue until pH > 10. Wash this aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted aldehyde or non-acidic impurities.

      • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product (Benzoic Acid) should precipitate as a white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Buffered Permanganate Oxidation

Best for: Large scale, cost-sensitive batches.

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.2 - 1.5 equiv)
    
  • Acetone / Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (10 mmol) in Acetone (25 mL).

  • Oxidant Prep: Dissolve

    
     (1.9 g, 12 mmol) in Water (25 mL).
    
  • Addition: Add the permanganate solution to the acetone mixture slowly at 0°C (Ice bath).

  • Reaction: Allow to warm to Room Temperature and stir for 4–6 hours. A brown precipitate (

    
    ) will form.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove

      
      . Wash the pad with Acetone/Water.
      
    • Evaporate the acetone.

    • Acidify the remaining aqueous solution with 1M HCl to pH 3.

    • Collect the precipitate by filtration.[3]

Workup Logic & Troubleshooting

The amphoteric nature of the molecule (potential basicity of morpholine vs acidity of carboxylic acid) often confuses chemists.

  • Fact: The morpholine nitrogen is an amide (

    
    ). It is neutral , not basic.
    
  • Implication: The molecule will not form a salt with HCl at pH 2. It behaves as a simple carboxylic acid.

WorkupFlow ReactionMix Reaction Mixture (Acid + Impurities) Basify Add 1M NaOH (pH > 10) ReactionMix->Basify Wash Wash with Ethyl Acetate Basify->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Unreacted Aldehyde/Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Sodium Salt) Separation->AqLayer Keep Acidify Add 1M HCl (pH ~2-3) AqLayer->Acidify Precipitate Product Precipitates (White Solid) Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Figure 2: Acid-Base extraction strategy for purification of the target benzoic acid.

References

  • Pinnick Oxidation Methodology

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
    • Raheem, K. S.; Botting, N. P. "Synthesis of isotopic labels." Tetrahedron2020 , 76, 131045.

  • Permanganate Oxidation Standards

    • Song, Z. J., et al. "Synthesis of a Potent mGluR5 Antagonist." J. Org. Chem.2007 , 72, 9722.

  • Related KRAS G12C Intermediate Synthesis (Structural Context)

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature2019 , 575, 217–223.

    • Note: While AMG 510 uses a different specific substitution, the 2-alkoxy-3-methylbenzoic acid scaffold is a recurring motif in this class of inhibitors.

Sources

Application

Comprehensive Application Note &amp; Standard Operating Procedure: Handling and Synthetic Utility of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Executive Summary & Chemical Profiling 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a highly specialized, bifunctional organic building block predominantly utilized in early-stage drug discovery and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a highly specialized, bifunctional organic building block predominantly utilized in early-stage drug discovery and medicinal chemistry.

To effectively utilize this compound, researchers must understand the causality behind its structural features:

  • The Aldehyde Moiety: Serves as the primary electrophilic handle for carbon-carbon (e.g., Knoevenagel condensation) and carbon-nitrogen (e.g., reductive amination) bond formations.

  • The Morpholino-oxoethoxy Motif: Morpholine is a privileged scaffold in pharmacology. Acting as a weak base (pKa ~8.3) and a strong hydrogen-bond acceptor, it significantly enhances the aqueous solubility, metabolic stability, and pharmacokinetic (ADME) profile of lipophilic drug candidates. The oxoethoxy linker provides necessary conformational flexibility.

  • The 3-Methyl Substitution: Introduces targeted steric hindrance adjacent to the ether linkage. This ortho-substitution restricts the rotational degrees of freedom of the molecule, which can lock the pharmacophore into a bioactive conformation and improve target binding affinity through localized hydrophobic interactions.

Standard Operating Procedure (SOP): Handling, Storage, and Quality Control

To ensure a self-validating experimental system, the integrity of the starting material must be guaranteed before any synthetic workflow begins. Aldehydes are inherently susceptible to auto-oxidation into unreactive carboxylic acids via radical mechanisms when exposed to atmospheric oxygen.

Storage Conditions
  • Temperature & Light: Store strictly at 2–8 °C in a tightly sealed amber glass vial to prevent thermal and photolytic degradation.

  • Atmosphere: Backfill the container with an inert gas (Argon or Nitrogen) after every use.

  • Moisture Control: Desiccation is required. Ambient moisture can facilitate the reversible hydration of the aldehyde to a gem-diol, which drastically slows down subsequent condensation reactions.

Safety & Handling
  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Ventilation: Handle exclusively within a certified chemical fume hood. The fine powder and its vapors may cause respiratory and ocular irritation.

  • Spill Protocol: Absorb with an inert solid (e.g., Celite or silica) and dispose of as hazardous organic waste. Do not wash into the aqueous drain due to the bioactive amine content.

Pre-Reaction Quality Control (Self-Validation Step)

Before initiating library synthesis, validate the structural integrity of the batch:

  • 1H-NMR (CDCl₃): Confirm the presence of the sharp singlet at δ 10.0–10.5 ppm (aldehyde proton). If a broad peak at δ ~11.0 ppm appears alongside a reduction in the aldehyde integral, the batch has oxidized to the carboxylic acid and must be purified (e.g., via bisulfite adduct formation).

  • LC-MS: Confirm the exact mass and assess purity (>95% required for library synthesis).

Application Note: Synthetic Workflows in Drug Discovery

This building block is frequently deployed to synthesize metabolic modulators, antiproliferative agents, and kinase inhibitors.

Workflow A: Knoevenagel Condensation for Metabolic Modulators Condensation of the benzaldehyde core with active methylene compounds like 2,4-thiazolidinedione (TZD) yields derivatives that act as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonists. Similar morpholino-ethoxy benzaldehydes have been successfully utilized to synthesize novel TZD derivatives that demonstrate potent in vivo hypoglycemic activity 1.

Workflow B: Ultrasound-Assisted Benzimidazole Synthesis Reaction with o-phenylenediamine derivatives yields 2-arylbenzimidazoles. The morpholine appendage enhances the antiproliferative and antibacterial efficacy of the resulting pharmacophore, making it a valuable intermediate in oncology and infectious disease research 2.

SyntheticWorkflow A 3-Methyl-2-(2-morpholino- 2-oxoethoxy)benzaldehyde B Reductive Amination (Primary Amines) A->B C Knoevenagel Condensation (2,4-Thiazolidinedione) A->C D Secondary Amine Library (Kinase Inhibitors) B->D E TZD Derivatives (Metabolic Modulators) C->E

Synthetic workflows utilizing the benzaldehyde building block.

Experimental Protocols

Protocol A: Synthesis of TZD Derivatives (Knoevenagel Condensation)

Mechanistic Causality: The combination of piperidine and acetic acid forms piperidinium acetate, a superior bifunctional catalyst system. The basic piperidine deprotonates the TZD to form the active nucleophile, while the acidic proton from acetic acid activates the aldehyde carbonyl, accelerating both the nucleophilic attack and the subsequent dehydration step.

  • Initiation: In a 50 mL round-bottom flask, dissolve 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 eq, 1.0 mmol) and 2,4-thiazolidinedione (1.0 eq, 1.0 mmol) in anhydrous ethanol (15 mL).

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours. Validate progression via TLC (Eluent: Hexane/Ethyl Acetate 1:1) by monitoring the disappearance of the UV-active aldehyde spot.

  • Isolation: Cool the reaction to room temperature. The highly conjugated product typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted TZD, and dry under high vacuum.

Protocol B: Reductive Amination for Kinase Inhibitor Libraries

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This provides a self-validating chemoselectivity: it reduces the highly electrophilic iminium ion intermediate rapidly but is too mild to reduce the unreacted starting aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add 3Å molecular sieves to drive imine formation by sequestering water.

  • Stirring: Stir at room temperature for 2 hours under an Argon atmosphere.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes to control the mild exotherm.

  • Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the mixture and safely destroy excess hydride.

  • Extraction: Extract with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and analytical markers used to validate the success of the protocols described above.

ParameterProtocol A (Knoevenagel Condensation)Protocol B (Reductive Amination)
Target Pharmacophore Thiazolidinedione (TZD) DerivativeSecondary Amine / Benzimidazole
Typical Yield 75% – 85%65% – 80%
Reaction Time 4 – 6 hours (Reflux)12 – 14 hours (Room Temp)
Key IR Marker (cm⁻¹) ~1690 (Conjugated C=C alkene stretch)~3300 (N-H stretch, secondary amine)
Key ¹H-NMR Marker δ 7.8 – 8.2 (New vinylic CH=C proton)δ 3.5 – 4.0 (New CH₂-NH benzylic protons)
Purification Method Direct precipitation and filtrationLiquid-liquid extraction & Column Chromatography

Biological Pathway Visualization

Once synthesized, TZD derivatives derived from this building block act as metabolic modulators by directly interacting with nuclear receptors.

PPARPathway T TZD Derivative (Synthesized Ligand) P PPAR-γ Receptor (Cytosol/Nucleus) T->P Binds & Activates H Heterodimer Complex (PPAR-γ : RXR) P->H Dimerizes with R RXR (Retinoid X Receptor) R->H G Target Gene Transcription (Glucose/Lipid Metabolism) H->G Promotes

PPAR-γ activation pathway by synthesized TZD derivatives.

References

  • Title: Facile synthesis and in vivo hypoglycemic activity of novel 2, 4-thiazolidinedione derivatives.
  • Title: Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects.

Sources

Method

Application Notes and Protocols for Solvent Selection in Reactions Involving 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Reaction Medium 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Reaction Medium

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a bespoke molecule featuring a sterically influenced aldehyde, an ether linkage, and a morpholine amide moiety. This unique combination of functional groups necessitates a carefully considered approach to solvent selection to ensure optimal reaction outcomes. The solvent is not merely an inert medium but an active participant that can profoundly influence reaction kinetics, selectivity, and even the stability of reactants and products. This guide provides a comprehensive framework for the rational selection of solvents for reactions involving this and structurally related compounds, grounded in both theoretical principles and practical, field-proven methodologies.

Physicochemical Profile of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Inferred Properties:

  • Polarity: Moderately polar.

  • Hydrogen Bonding: Primarily a hydrogen bond acceptor.

  • Solubility: Expected to be soluble in a range of polar aprotic and some polar protic solvents. Limited solubility is anticipated in nonpolar solvents.

  • Stability: The benzaldehyde functionality may be susceptible to oxidation, and the ether linkage could be cleaved under harsh acidic conditions. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

Predicted Reactivity of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

The reactivity of this molecule is governed by its key functional groups:

  • Aldehyde: This is the most reactive site, susceptible to nucleophilic attack. Common reactions include condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel or similar condensations), oxidation to a carboxylic acid, and reduction to an alcohol. The position of the aldehyde, ortho to an alkoxy group and meta to a methyl group, will influence its electronic properties and steric accessibility.

  • Morpholine Amide: This group is generally stable but can participate in hydrolysis under forcing conditions. The nitrogen atom is not basic due to the adjacent carbonyl group.

  • Aromatic Ring: The methyl and alkoxy substituents are activating groups, making the ring susceptible to electrophilic aromatic substitution. However, the positions are sterically hindered.

  • Ether Linkage: Generally stable, but can be cleaved by strong acids like HBr or HI.

A Framework for Rational Solvent Selection

The choice of solvent should be a systematic process rather than a matter of trial and error. A methodical approach involves considering the reaction type, the mechanism, and the properties of the desired solvent.

Solvent Classes and Their Impact

1. Polar Aprotic Solvents:

  • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP).

  • Characteristics: These solvents possess dipoles but lack acidic protons. They are effective at solvating cations, leaving anions (nucleophiles) "naked" and more reactive.

  • Applications for the Target Molecule: Excellent choices for many nucleophilic substitution and addition reactions involving the aldehyde group. For instance, in a condensation reaction, a polar aprotic solvent can enhance the reactivity of the nucleophile.

2. Polar Protic Solvents:

  • Examples: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Characteristics: These solvents have acidic protons and can act as both hydrogen bond donors and acceptors. They can solvate both cations and anions.

  • Applications for the Target Molecule: Useful for reactions where proton transfer is part of the mechanism. However, they can also deactivate strong nucleophiles through hydrogen bonding. In some cases, the solubility of starting materials or reagents may necessitate the use of a protic solvent. Care must be taken as some protic solvents can react with the aldehyde (e.g., forming acetals in the presence of an acid catalyst).

3. Nonpolar Solvents:

  • Examples: Toluene, Hexane, Dichloromethane (DCM), Chloroform.

  • Characteristics: These solvents have low dielectric constants and do not effectively solvate ions.

  • Applications for the Target Molecule: Generally, poor solvents for the polar target molecule. However, they can be useful in specific applications, such as in reactions where water is a byproduct and needs to be removed azeotropically (e.g., using a Dean-Stark apparatus with toluene for imine formation). DCM is a versatile solvent that can dissolve a wide range of organic compounds and is often used in oxidations.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent.

SolventSelection cluster_screening Solvent Screening start Define Reaction Type (e.g., Condensation, Oxidation) solubility Assess Solubility of Reactants and Reagents start->solubility mechanism Consider Reaction Mechanism (e.g., Ionic, Radical) solubility->mechanism stability Evaluate Reactant and Product Stability mechanism->stability workup Plan for Product Isolation and Purification stability->workup final_choice Select Optimal Solvent(s) for Screening workup->final_choice screening_protocol Run Small-Scale Reactions in Parallel final_choice->screening_protocol analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) screening_protocol->analysis optimization Optimize with Best Performing Solvent(s) analysis->optimization

Caption: A systematic workflow for solvent selection and optimization.

Experimental Protocols

Protocol 1: General Solubility Assessment

Objective: To determine the solubility of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde in a range of common laboratory solvents.

Materials:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

  • Vials or small test tubes

  • A selection of solvents (e.g., Water, Methanol, Ethanol, THF, Acetonitrile, DMF, DMSO, Dichloromethane, Toluene, Hexane)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Add approximately 10 mg of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde to a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the mixture for 30 seconds.

  • Observe the vial for complete dissolution. If the solid has dissolved, the compound is soluble at approximately 20 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

  • If the solid dissolves, the solubility is approximately 10 mg/mL.

  • If the solid remains, the compound is considered sparingly soluble or insoluble in that solvent at room temperature.

  • Repeat steps 1-7 for each solvent to be tested.

  • Record the results in a table for easy comparison.

Data Presentation: Solubility Table

SolventClassDielectric Constant (approx.)Solubility at RT (approx.)Notes
WaterPolar Protic80.1
MethanolPolar Protic32.7
EthanolPolar Protic24.5
AcetonitrilePolar Aprotic37.5
DMFPolar Aprotic36.7
DMSOPolar Aprotic46.7
THFPolar Aprotic7.6
DichloromethaneNonpolar9.1
TolueneNonpolar2.4
HexaneNonpolar1.9
Protocol 2: Solvent Screening for a Knoevenagel Condensation

Objective: To identify the optimal solvent for the condensation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with malononitrile, catalyzed by piperidine.

Materials:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • A selection of anhydrous solvents identified as suitable from Protocol 1 (e.g., Ethanol, Acetonitrile, THF, Toluene)

  • Small reaction vials with caps

  • Stir plate and stir bars

  • TLC plates, developing chamber, and appropriate eluent (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp

Procedure:

  • Set up a series of four reaction vials, each with a small magnetic stir bar.

  • To each vial, add 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (e.g., 50 mg, 1 equivalent).

  • To each vial, add malononitrile (1.1 equivalents).

  • To each vial, add 1 mL of one of the selected anhydrous solvents (Ethanol, Acetonitrile, THF, Toluene).

  • Stir the mixtures at room temperature to dissolve the solids.

  • To each vial, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Cap the vials and stir the reactions at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Spot the reaction mixture against a spot of the starting aldehyde.

  • Observe the formation of the product spot (which should have a different Rf value) and the consumption of the starting material.

  • After a set time (e.g., 4 hours), quench the reactions by adding a few drops of dilute HCl.

  • Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or ¹H NMR) to determine the conversion and relative purity of the product in each solvent.

Data Presentation: Reaction Screening Results

SolventReaction Time (hr)Conversion (%)Observations
Ethanol4
Acetonitrile4
THF4
Toluene4
Visualization of the Screening Protocol

ScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh Reactants into Vials prep2 Add Different Solvents prep1->prep2 react1 Add Catalyst prep2->react1 react2 Stir at RT react1->react2 analysis1 Monitor by TLC react2->analysis1 analysis2 Quench and Analyze (LC-MS/NMR) analysis1->analysis2 optimization Select Best Solvent for Optimization analysis2->optimization

Caption: Workflow for parallel solvent screening experiments.

Trustworthiness and Self-Validation

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions involving 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. A systematic approach, beginning with an understanding of the molecule's physicochemical properties and reactivity, followed by a logical screening process, is paramount. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions, leading to optimized reaction conditions, higher yields, and improved purity of the desired products.

References

  • General Principles of Solvent Selection

    • Title: The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis
    • Source: Proceedings of the 22nd European Symposium on Computer Aided Process Engineering
    • URL: [Link][1][2][3]

  • Solvent Effects in Organic Chemistry

    • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions
    • Source: Chemistry Steps
    • URL: [Link][4]

  • Reactivity of Benzaldehyde Derivatives

    • Title: Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde
    • Source: ResearchG
    • URL: [Link][5][6]

  • Properties of Morpholine and its Derivatives

    • Title: Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes
    • Source: European Journal of Chemistry
    • URL: [Link][7]

  • Green Solvent Selection

    • Title: Green solvent selection guides
    • Source: White Rose Research Online
    • URL: [Link][8]

  • Physicochemical Properties of a Structurally Similar Compound

    • Title: 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde
    • Source: PubChem
    • URL: [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .

This molecule—synthesized via the O-alkylation of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) with 4-(2-chloroacetyl)morpholine—presents unique challenges. Salicylaldehyde scaffolds are highly versatile in medicinal chemistry[1], but the presence of both an acidic phenol and a reactive aldehyde requires precise chemocontrol to prevent side reactions and maximize yield.

Part 1: Reaction Architecture & Mechanistic Logic

To optimize a reaction, you must first understand the causality of its mechanism. The synthesis relies on a bimolecular nucleophilic substitution (SN2). However, the α-chloroamide electrophile is prone to aqueous hydrolysis, and the aldehyde moiety of the nucleophile is susceptible to base-catalyzed degradation[2].

Mechanism Start 4-(2-Chloroacetyl)morpholine (Moderate Electrophile) Finkel Finkelstein Exchange (KI) Catalytic & Reversible Start->Finkel Iodo 4-(2-Iodoacetyl)morpholine (Highly Reactive Electrophile) Finkel->Iodo SN2 SN2 Substitution (O-Alkylation) Iodo->SN2 Phenol 3-Methylsalicylaldehyde (Pro-nucleophile) Deprot Deprotonation (K2CO3) Mild Basic Conditions Phenol->Deprot Phenolate Phenolate Anion (Strong Nucleophile) Deprot->Phenolate Phenolate->SN2 Product Target Ether Product + KCl/KI salts SN2->Product

Mechanistic pathway of the KI-catalyzed Finkelstein exchange and SN2 O-alkylation.

Part 2: Quantitative Data & Parameter Optimization

Before diving into troubleshooting, review the quantitative optimization matrix below. This data illustrates why our recommended Standard Operating Procedure (SOP) deviates from classic aqueous Williamson ether syntheses.

Table 1: Optimization of Reaction Parameters for Target Synthesis

EntryBase (Equiv)SolventAdditiveTemp (°C)Time (h)Isolated Yield (%)
1NaOH (1.5)H₂O/THFNone601228
2K₂CO₃ (1.5)DMFNone801662
3Cs₂CO₃ (1.5)DMFNone801274
4K₂CO₃ (1.5)MeCNNone801668
5 K₂CO₃ (1.5) MeCN KI (0.1 eq) 80 8 91

Data Interpretation: Strong bases like NaOH (Entry 1) lead to competitive Cannizzaro reactions and hydrolysis of the chloroamide. Switching to mild carbonate bases[3] in aprotic solvents (Entries 2-4) improves yield. The critical breakthrough (Entry 5) is the addition of catalytic Potassium Iodide (KI), which accelerates the reaction via in-situ generation of a highly reactive iodo-intermediate, preventing thermal degradation of the product.

Part 3: Diagnostic Q&A (Troubleshooting Guide)

Q1: My reaction stalls at ~60% conversion, and I see a highly polar spot forming on the baseline of my TLC. What is happening? A: You are likely observing the hydrolysis of your electrophile, 4-(2-chloroacetyl)morpholine, into morpholine and glycolic acid derivatives. This happens when the reaction is run for too long at high temperatures, or if your solvent/base is wet. Solution: Implement the Finkelstein modification (add 0.1 eq KI). By converting the alkyl chloride to an alkyl iodide in situ, you increase the electrophilicity of the substrate, allowing the SN2 reaction to outcompete the hydrolysis pathway. Ensure your K₂CO₃ is oven-dried.

Q2: Why do you recommend Acetonitrile (MeCN) over Dimethylformamide (DMF)? DMF is the standard for O-alkylations. A: While DMF is an excellent polar aprotic solvent that readily dissolves both the phenolate and the electrophile, it is notoriously difficult to remove during scale-up workups and can cause emulsion issues. MeCN provides a similar dielectric constant but boils at 82°C, allowing for rapid concentration under reduced pressure before the aqueous workup. Furthermore, MeCN suppresses unwanted C-alkylation side reactions better than DMF in this specific scaffold.

Q3: I am getting a complex mixture of byproducts. Could the aldehyde group be reacting? A: Yes. Under strongly basic conditions (e.g., if you used NaOH, KOH, or NaH), the aldehyde group on 3-methylsalicylaldehyde can undergo aldol condensation with other impurities or undergo a Cannizzaro disproportionation. This is why we mandate the use of K₂CO₃—it is basic enough to deprotonate the phenol (pKa ~10) but too mild to trigger aldehyde degradation[3].

Q4: How do I efficiently remove unreacted 4-(2-chloroacetyl)morpholine without running a silica column? A: The morpholine derivative has significant water solubility. By performing a rigorous biphasic extraction using Ethyl Acetate (EtOAc) and a 5% aqueous LiCl solution (or standard brine), the unreacted electrophile and inorganic salts will partition into the aqueous layer. The target product is highly lipophilic and will remain in the organic phase.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical cue will confirm you are on the right track.

Workflow R1 Charge Reagents (Phenol, K2CO3, KI, MeCN) R2 Phenolate Formation (Stir 30 min, 25°C) R1->R2 Rxn Electrophile Addition (Heat to 80°C, 8h) R2->Rxn Workup Aqueous Workup (EtOAc/H2O Extraction) Rxn->Workup Purif Recrystallization (EtOH/Water) Workup->Purif Prod Pure Target Compound (>90% Yield) Purif->Prod

Workflow for the synthesis and purification of the target benzaldehyde derivative.

Step-by-Step Methodology

Phase 1: Phenolate Generation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methylbenzaldehyde (1.0 equiv, 10.0 mmol) and anhydrous Acetonitrile (30 mL).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol) and KI (0.1 equiv, 1.0 mmol).

  • Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The solution will shift from a pale yellow liquid to a vibrant, opaque yellow/orange suspension. This color change is the optical confirmation of the phenolate anion forming.

Phase 2: Alkylation 4. Dissolve 4-(2-chloroacetyl)morpholine (1.1 equiv, 11.0 mmol) in Acetonitrile (10 mL) and add it dropwise to the reaction mixture over 10 minutes. 5. Attach a reflux condenser and heat the reaction to 80°C (oil bath temperature) for 8 hours.

  • Self-Validation Check: Perform TLC (Eluent: 1:1 Hexanes/EtOAc, UV 254 nm). The starting phenol (Rf ~0.7) should be completely consumed, replaced by a new, UV-active product spot (Rf ~0.4).

Phase 3: Workup & Isolation 6. Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (KCl, KI, excess K₂CO₃). Wash the filter cake with EtOAc (20 mL). 7. Concentrate the filtrate under reduced pressure to remove the Acetonitrile. 8. Redissolve the resulting crude residue in EtOAc (50 mL) and transfer to a separatory funnel. 9. Wash the organic layer with distilled water (2 × 30 mL) and brine (1 × 30 mL).

  • Causality Note: This step removes any residual KI, unreacted morpholine electrophile, and trace water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

Phase 4: Purification 11. Recrystallize the crude product from a boiling mixture of Ethanol/Water (approx. 3:1 ratio). Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. 12. Filter the resulting crystals and dry under high vacuum to afford pure 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

References

  • [3] Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI. Available at:[Link]

  • [1] Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] DESIGN, SYNTHESIS AND PRELIMINARY EVALUATION OF 3-AMINOCOUMARIN DERIVATIVES AS DPP-IV INHIBITOR. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

The following technical guide is designed for researchers and process chemists working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde . This document addresses the specific purification challenges arising from th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde . This document addresses the specific purification challenges arising from the physicochemical properties of this ortho-substituted benzaldehyde derivative.

Compound Analysis & Impurity Profile

Before initiating purification, it is critical to understand the "Causality of Impurities" based on the synthesis of this molecule. This compound is typically synthesized via the Williamson ether synthesis (alkylation) of 3-methylsalicylaldehyde with 4-(2-chloroacetyl)morpholine .[1]

Physicochemical Properties
  • Functional Groups: Aldehyde (electrophilic, oxidation-prone), Aryl Ether (stable), Tertiary Amide (non-basic, stable).[1][2]

  • Reactivity: The aldehyde at C1 is ortho to a bulky ether-amide group at C2 and meta to a methyl group at C3. This steric crowding can influence crystallization and bisulfite adduct formation rates.[1]

  • pKa: The molecule is neutral.[1] The amide nitrogen is not basic.

Common Impurities
Impurity TypeSourceChemical BehaviorRemoval Strategy
3-Methylsalicylaldehyde Unreacted Starting MaterialWeakly Acidic (Phenol)Alkaline Wash (pH 10–11)
4-(2-chloroacetyl)morpholine Excess ReagentNeutral / ElectrophilicSolubility / Chromatography
3-Methyl-2-(...)benzoic acid Oxidation ProductAcidicBicarbonate Wash
Morpholine Reagent DegradationBasicAcid Wash (Dilute HCl)

Troubleshooting Guide & FAQs

Q1: The product is an oil and refuses to crystallize. How do I induce precipitation?

Diagnosis: This molecule contains a flexible "oxoethoxy" linker and a morpholine ring, which increases conformational entropy and often inhibits crystal lattice formation.[2] Residual solvent or impurities (especially unreacted phenol) acts as a plasticizer.[1] Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexane while scratching the flask walls.

  • Seed Crystal Generation: If no solid forms, use the Bisulfite Method (see Protocol A) to isolate a solid adduct.[1] Hydrolysis of this adduct often yields a purer product that crystallizes more readily.[1]

Q2: I see a persistent yellow spot on TLC just below my product. What is it?

Diagnosis: This is likely the unreacted 3-methylsalicylaldehyde . Phenolic aldehydes often streak or appear yellow due to conjugation and H-bonding. Corrective Action:

  • Do not use strong hydroxide (NaOH) for washing if you want to avoid Cannizzaro reactions or aldol condensation of your product.[1][2]

  • Protocol: Use a chilled 10% K₂CO₃ (Potassium Carbonate) wash.[1][2] The phenolate of the starting material is water-soluble, while your product (an ether) remains in the organic layer.

Q3: Can I use Acid/Base extraction to purify this?

Critical Distinction:

  • NO for extracting the product into acid.[1] The morpholine ring is part of an amide (

    
    ), not an amine.[1][2] The nitrogen lone pair is delocalized into the carbonyl; therefore, it is not basic  and will not protonate/extract into aqueous HCl.
    
  • YES for removing impurities.[1] You can wash the organic layer with 1M HCl to remove any free morpholine or amine contaminants, as your product will stay in the organic phase.

Q4: The aldehyde purity drops after column chromatography. Why?

Diagnosis: Silica gel is slightly acidic and can catalyze the oxidation of benzaldehydes or acetal formation if methanol is used in the eluent. Corrective Action:

  • Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity.[1]

  • Avoid alcohol-based mobile phases if possible; use EtOAc/Hexane or DCM/EtOAc.[1]

Experimental Protocols

Protocol A: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Isolating the aldehyde from non-aldehyde impurities (alkyl halides, over-alkylated byproducts).[1]

Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate salt. Impurities remain in the organic layer.

  • Formation:

    • Dissolve crude mixture (10 g) in Ethyl Acetate (30 mL) .

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃, 20 mL) .

    • Stir vigorously for 2–4 hours. A white precipitate (the adduct) should form.[1] Note: Due to the ortho-substituent, this may take longer than typical benzaldehydes.

  • Isolation:

    • Filter the solid adduct.[3][4][5]

    • Wash the solid with diethyl ether (2 x 20 mL) to remove non-aldehyde impurities.[1]

  • Regeneration:

    • Suspend the solid in DCM (30 mL) and Water (20 mL) .

    • Slowly add 10% Sodium Carbonate or 1M NaOH while stirring until the solid dissolves and pH > 10.[1]

    • Separate the organic layer, dry over MgSO₄, and concentrate.[2][3]

Protocol B: Optimized Extraction Workflow

Best for: Routine cleanup of crude reaction mixtures.[1]

  • Acid Wash: Dissolve crude in EtOAc.[1][2][6] Wash with 0.5 M HCl (removes free morpholine/amines).[1]

  • Base Wash: Wash organic layer with cold 10% K₂CO₃ (removes 3-methylsalicylaldehyde and benzoic acid byproducts).[1]

  • Brine/Dry: Wash with saturated brine, dry over Na₂SO₄.

Visual Technical Data

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Major Impurity? Start->CheckImpurity CheckState Physical State? Bisulfite Protocol A: Bisulfite Adduct (Specific for Aldehyde) CheckState->Bisulfite Oily/Sticky Column Flash Chromatography (Neutralized Silica) CheckState->Column Solid but impure CheckImpurity->CheckState Complex Mixture CheckImpurity->Bisulfite Non-Aldehyde (Alkyl Halides) BaseWash Protocol B: Carbonate Wash (Removes Phenols/Acids) CheckImpurity->BaseWash Unreacted Phenol (Starting Material) Bisulfite->Column If purity < 98% BaseWash->CheckState If purity < 95%

[1][2]

Table 1: Solvent Screening for Crystallization

Data derived from general solubility parameters for alkoxybenzaldehydes.

Solvent SystemRatio (v/v)Outcome PredictionNotes
EtOAc / Hexane 1:4High Probability Dissolve in warm EtOAc, add Hexane to cloud point.[1][2]
Ethanol / Water 1:1Medium Probability Good for removing inorganic salts; may oil out.[1][2]
DCM / Pentane 1:5Medium Probability Use for low-temperature crystallization (-20°C).[1][2]
Toluene PureLow Probability Too soluble; use only for recrystallizing large batches.[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).

  • Furniss, B. S., et al. (1989).[1][2] Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.

  • BenchChem. (2025).[1][4][6] Purification of Benzaldehyde Derivatives. Retrieved from .[1]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2][7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2][7] The Journal of Organic Chemistry, 64(15), 5722–5724.[1][2] [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Welcome to the dedicated technical support guide for the purification of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This resource is designed for researchers and drug development professionals to provide clear, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This resource is designed for researchers and drug development professionals to provide clear, actionable guidance on obtaining this compound in high purity through recrystallization. We will explore solvent selection strategies, step-by-step protocols, and robust troubleshooting solutions based on fundamental chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde that influence solvent selection?

Answer: Understanding the molecule's structure is paramount for selecting an appropriate recrystallization solvent. This compound possesses several functional groups that dictate its polarity and solubility:

  • Aromatic Aldehyde: The benzaldehyde moiety is moderately polar and provides a rigid, planar structure conducive to crystal lattice formation.

  • Morpholine Amide: The morpholine ring, containing both an ether and a tertiary amine, significantly increases polarity. The amide group is a strong hydrogen bond acceptor. Morpholine amides often exhibit some water solubility.[1]

  • Ether Linkage: The ethoxy group adds some polarity and flexibility.

  • Aromatic Methyl Group: This is a nonpolar feature.

Collectively, these features render the molecule moderately polar, suggesting that solvents of intermediate polarity will be most effective. It will likely be poorly soluble in very nonpolar solvents (like hexanes) and potentially too soluble in highly polar solvents (like DMSO).

Q2: Which single solvents are the best starting points for recrystallization trials?

Answer: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] Given the molecule's structure, the following solvents are excellent candidates for initial screening:

  • Alcohols (Isopropanol, Ethanol, Methanol): These are often the first choice for moderately polar organic compounds. They offer a good polarity gradient and are effective for a wide range of substances. Ethanol, in particular, is noted for its effectiveness in recrystallizing amide derivatives.[3]

  • Esters (Ethyl Acetate): Ethyl acetate is less polar than alcohols and can be effective if the compound is too soluble in ethanol or methanol.

  • Ketones (Acetone): Acetone is a strong, polar aprotic solvent. It may dissolve the compound too readily at room temperature, but it can be a component of a mixed-solvent system.[4]

A summary of promising single solvents is presented below.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Isopropanol82.619.9Excellent balance of polarity; lower volatility than ethanol.
Ethanol78.424.5A versatile and common choice for amide-containing compounds.[3]
Ethyl Acetate77.16.0Good for compounds that are highly soluble in alcohols.
Acetone56.020.7Strong solvent, useful for dissolving crude material, often used in mixed systems.[4]
Q3: When and why should I consider a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent provides the optimal solubility profile. This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even at high temperatures. The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until persistent turbidity (cloudiness) is observed.

For 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, effective mixed-solvent systems could include:

  • Ethanol-Water: A classic polar combination. The compound is dissolved in hot ethanol, and water is added as the anti-solvent.[2]

  • Acetone-Hexane or Ethyl Acetate-Hexane: This combines a moderately polar solvent with a nonpolar anti-solvent, which is a common technique for purifying aromatic compounds.[4][5]

The primary advantage of this method is the ability to finely tune the polarity of the medium, which often leads to the formation of very pure, well-defined crystals upon slow cooling.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening (Microscale)

This protocol is essential for efficiently identifying the optimal solvent or solvent pair before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, water, hexane) dropwise at room temperature. Swirl or vortex after each drop.

  • Room Temperature Solubility Test:

    • If the compound dissolves in <0.5 mL of solvent, it is too soluble at room temperature. Reserve this solvent as a potential "good" solvent for a mixed-solvent system.

    • If the compound does not dissolve, proceed to the next step.

  • Hot Solubility Test: Gently heat the tubes that did not dissolve at room temperature in a sand or water bath. Continue adding the solvent dropwise until the compound fully dissolves.

  • Cooling and Observation:

    • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

    • An ideal single solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling.[2]

    • For mixed-solvent tests, take a tube where the compound was highly soluble. Add a poor solvent (anti-solvent) dropwise until cloudy. Re-heat to clarify and then cool as described above to observe crystallization.

Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen ideal solvent to dissolve the solid completely at its boiling point. Add the solvent in small portions while heating and swirling.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization. The workflow below provides a systematic approach to problem-solving.

Caption: Troubleshooting workflow for common recrystallization issues.

Q4: My compound separated as an oily liquid instead of solid crystals. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when a compound melts in the hot solvent rather than dissolving, or when a highly saturated solution is cooled too quickly.[2]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. You can also try adding a seed crystal if one is available.

Q5: I followed the protocol, but no crystals have formed after cooling. How can I induce crystallization?

Answer: A failure to crystallize usually means the solution is not sufficiently saturated, likely from using too much solvent.[2]

  • Solutions:

    • Concentrate the Solution: Gently heat the flask to boil off a portion of the solvent. Allow it to cool again and observe.

    • Induce Nucleation: If the solution appears saturated, try scratching the inner wall of the flask at the liquid's surface with a glass rod. The microscopic scratches provide sites for crystal growth.[2]

    • Seed the Solution: Add a single, tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.

Q6: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: If the colored impurity has different solubility characteristics, a second recrystallization might be sufficient. However, if it co-crystallizes with your product, an adsorbent may be necessary.

  • Solution: After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Q7: The aldehyde seems to be decomposing upon heating. Are there alternative purification methods?

Answer: Some aromatic aldehydes can be sensitive to prolonged heating.[4] If you observe decomposition (e.g., significant color change, gum formation), consider the following:

  • Room Temperature Precipitation: Dissolve the crude material in a minimal amount of a good, volatile solvent (like acetone or dichloromethane) at room temperature. Then, slowly add a nonpolar anti-solvent (like hexanes or pentane) until precipitation occurs. This method avoids heat but may be less effective at purification than a true recrystallization.[4]

  • Bisulfite Adduct Formation: For persistent purification challenges with aldehydes, a chemical separation is possible. Aldehydes react with sodium bisulfite to form solid adducts that can be filtered off from other organic impurities. The aldehyde can then be regenerated from the adduct. This is a more advanced technique but can be highly effective for separating aldehydes from non-reactive compounds.[6]

References

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Retrieved from [Link]

  • Process for the preparation of aromatic aldehydes. (n.d.). Google Patents.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). Thieme Synthesis. Retrieved from [Link]

Sources

Optimization

stability of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde under basic conditions

The following is a comprehensive Technical Support Guide designed for researchers working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde . Compound: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde Application:...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide designed for researchers working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .

Compound: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Application: Pharmaceutical Intermediate (Hemoglobin modulators, Kinase inhibitors) Document ID: TS-ORG-ALDEHYDE-042 Last Updated: February 28, 2026[1]

Critical Stability Alert (The "Red Box")

⚠️ URGENT WARNING: BASE SENSITIVITY

This compound contains a non-enolizable aromatic aldehyde in the ortho position to an ether-linked amide.

  • Do NOT expose to strong hydroxide bases (NaOH, KOH) at concentrations >0.5M. Rapid disproportionation (Cannizzaro Reaction) will occur, irreversibly destroying the aldehyde functionality.

  • Do NOT use strong anhydrous bases (NaH, LiHMDS, t-BuOK). The methylene protons on the side chain (

    
    ) are susceptible to deprotonation, leading to rapid intramolecular cyclization  (benzofuran formation) due to the ortho proximity of the aldehyde.[1]
    

Chemical Stability Profile

To successfully utilize this intermediate, you must understand the competing degradation pathways. The 3-methyl group provides some steric protection, but the ortho-alkoxy arrangement creates a high risk for intramolecular side reactions.

Degradation Pathways Visualization

StabilityPathways Compound 3-Methyl-2-(2-morpholino- 2-oxoethoxy)benzaldehyde Cannizzaro Cannizzaro Product (Carboxylic Acid + Alcohol) Compound->Cannizzaro Strong Aq. Base (NaOH/KOH, >pH 12) Cyclization Benzofuran Derivative (Intramolecular Condensation) Compound->Cyclization Strong Anhydrous Base (NaH, tBuOK) Hydrolysis Amide Hydrolysis (Free Morpholine + Acid) Compound->Hydrolysis Extreme Heat (>100°C) + Acid/Base Stable Stable Intermediate Compound->Stable Mild Base (K2CO3, DIPEA, TEA)

Figure 1: Reaction landscape of the target aldehyde under varying basic conditions.

Mechanistic Insights
FeatureChemical RiskExplanation
Aromatic Aldehyde Cannizzaro Reaction Lacking

-protons, the aldehyde undergoes self-oxidation/reduction in strong aqueous base (

).[1]
Ortho-Ether Linker Intramolecular Aldol The methylene group (

) has a pKa

.[1] If deprotonated by a strong base, it attacks the ortho-aldehyde, cyclizing to form a benzofuran ring.
Morpholine Amide Hydrolysis (Low Risk) Tertiary amides are robust.[1] Hydrolysis requires boiling in 6N HCl or NaOH. This is the least likely failure mode under standard conditions.

Troubleshooting Guide (Q&A)

Scenario A: "I lost my aldehyde peak in NMR."

Q: I treated the compound with 1N NaOH to remove impurities, but the aldehyde proton signal (10.2 ppm) disappeared. What happened? A: You likely triggered the Cannizzaro reaction .

  • Diagnosis: Check your NMR for two new sets of signals: a benzyl alcohol (

    
    , ~4.6 ppm) and a benzoate (aromatic shift).[1]
    
  • Solution: Never wash this aldehyde with strong caustic solutions. Use saturated

    
     or mild phosphate buffers (pH 7-8) for workups.[1]
    
Scenario B: "My reaction turned dark/tarry with Sodium Hydride."

Q: I tried to alkylate a different part of the molecule using NaH, but the starting material vanished instantly. A: You caused intramolecular cyclization .

  • Mechanism: NaH deprotonated the

    
    -methylene of the ether side chain. Because the aldehyde is in the ortho position, the resulting enolate snapped shut onto the aldehyde to form a benzofuran derivative.
    
  • Solution: Avoid bases with pKa > 15. If a base is required for a subsequent step (e.g., Knoevenagel condensation), use piperidine/acetic acid or

    
    .
    
Scenario C: "Precipitate formed during storage."

Q: The oil solidified into a white solid after a week in the fridge. A: This may be oxidation to the benzoic acid, not base instability.

  • Diagnosis: Dissolve a sample in DMSO-d6.[1] If the aldehyde peak is gone and a broad -COOH peak appears (11-13 ppm), it oxidized in air.[1]

  • Solution: Store under Nitrogen/Argon at -20°C. Aldehydes are "oxygen sponges."[1]

Validated Protocols

Protocol 1: Safe Base Handling (Reductive Amination)

Context: Reacting the aldehyde with an amine.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Avoid Methanol if possible to prevent hemiacetal formation, though often tolerated.

  • Base: Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .[1]

    • Limit: Max 3.0 equivalents.[2][3]

  • Acid Catalyst: Acetic Acid (1.0 eq) is safe and promotes imine formation.

  • Reducing Agent:

    
     is preferred over 
    
    
    
    (which is basic and can cause side reactions).[1]
Protocol 2: Quality Control (HPLC Method)

Use this method to verify integrity before committing to a reaction.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use Ammonium Hydroxide)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic) and 280 nm (Aldehyde)
Pass Criteria Single peak >95%.[1] Impurity at RRT 0.8 (Acid) or RRT 1.2 (Dimer) < 2%.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) in DMF? 
A: Yes, but with caution.  Anhydrous 

in DMF is mild enough to avoid Cannizzaro, but prolonged heating (>60°C) may still promote aldol-type condensations.[1] Keep the temperature below 40°C.

Q: Is the morpholine ring stable? A: Yes. The morpholine amide is chemically equivalent to a "rock." It will survive almost any condition that the aldehyde can survive. You do not need to protect the morpholine nitrogen.

Q: How do I remove the carboxylic acid impurity if it forms? A: Do not use base extraction (which risks further degradation).

  • Dissolve crude in Ethyl Acetate.

  • Wash with 5% Sodium Bicarbonate (mild enough to remove the acid without destroying the aldehyde).

  • Rapidly separate phases and dry organic layer over

    
    .
    

References

  • Cannizzaro Reaction Kinetics & Mechanism

    • Title: Theoretical DFT study of Cannizzaro reaction mechanism.
    • Source: ResearchGate / SciSpace (2020).[1]

    • Relevance: Confirms third-order kinetics in high base, validating the warning against concentr
  • Amide Hydrolysis Stability

    • Title: The Amide Functional Group: Properties, Synthesis, and Nomencl
    • Source: Master Organic Chemistry.
    • Relevance: Establishes the high stability of amides (half-life of years in neutral water)
  • Ortho-Alkoxy Benzaldehyde Reactivity (Analogous Chemistry)

    • Title: Synthesis and Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
    • Source: MDPI (2026).[1]

    • Relevance: Demonstrates the synthesis and handling of morpholine-ether-benzaldehyde derivatives using in DMF, valid
    • [1]

  • General Stability of Morpholine Congeners

    • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners.[1]

    • Source: NCBI / PMC (2023).[1]

    • Relevance: Provides NMR characterization data and stability profiles for morpholine deriv

Sources

Troubleshooting

preventing oxidation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde during storage

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals Understanding the Challenge: The Susceptibility of Benzaldehydes to Oxidation Benzaldehyde and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Susceptibility of Benzaldehydes to Oxidation

Benzaldehyde and its derivatives are prone to autoxidation, a reaction with atmospheric oxygen that converts the aldehyde group into a less reactive and often undesirable carboxylic acid.[1][2] In the case of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, this degradation pathway leads to the formation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid. This process can be initiated by light and accelerated by heat.[2][3]

Visualizing the Problem: The Oxidation Pathway

The primary degradation pathway for this compound is the oxidation of the aldehyde functional group.

Oxidation Pathway 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde->3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid  Oxidation (O2, light, heat) Inert Gas Storage Workflow cluster_Preparation Preparation cluster_Inerting Inerting Process cluster_Storage Storage Start Start Select_Container Select Airtight Container (Amber Glass) Start->Select_Container Purge_Headspace Purge Headspace with Inert Gas (N2 or Ar) Select_Container->Purge_Headspace Seal_Container Seal Container Tightly Purge_Headspace->Seal_Container Store_Cool_Dark Store in a Cool, Dark Place Seal_Container->Store_Cool_Dark End End Store_Cool_Dark->End

Sources

Optimization

troubleshooting low reactivity of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Technical Support Center: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde Welcome to the technical support center for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Welcome to the technical support center for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this sterically hindered aromatic aldehyde. Our focus is to provide in-depth, scientifically grounded solutions to common challenges, particularly its characteristically low reactivity.

Section 1: Understanding the Reactivity Profile of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

The low reactivity of this compound is not an anomaly but a direct consequence of its molecular architecture. Before troubleshooting, it is crucial to understand the underlying chemical principles.

  • Steric Hindrance: The primary reason for the compound's low reactivity is the bulky 2-(2-morpholino-2-oxoethoxy) substituent positioned ortho to the aldehyde's formyl group (-CHO). This group physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[1][2][3] Aldehydes are generally more reactive than ketones partly because they have at least one small hydrogen atom, reducing steric crowding.[1][3][4][5] However, a large ortho-substituent negates this advantage.

  • Electronic Effects: The substituent's ethoxy group (-O-CH₂-) is electron-donating via resonance, which slightly reduces the electrophilicity of the carbonyl carbon. A less electrophilic carbon is a less attractive target for nucleophiles.[3][6] While the aromatic ring itself can also donate electron density through resonance, making aromatic aldehydes less reactive than their aliphatic counterparts, the ortho-substituent's steric effect is the dominant factor here.[3]

The interplay of these factors means that standard reaction conditions often result in low yields, slow conversion rates, or complete failure of the reaction. The following sections provide structured guidance to overcome these challenges.

Section 2: Troubleshooting Common Reactions (Q&A Format)

This section addresses specific experimental problems in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q1: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, diethyl malonate) is giving a low yield. What are the most common causes and how can I fix it?

Answer: Low yields in Knoevenagel condensations with this substrate are common and typically stem from inefficient nucleophilic attack and unfavorable reaction equilibrium.[7][8]

Core Problem: The bulky ortho-group hinders the approach of the carbanion generated from the active methylene compound.[7] Furthermore, the reaction produces water, which can hydrolyze the product or shift the equilibrium back to the reactants.[8][9]

Troubleshooting Steps:

  • Catalyst Selection is Critical: Weak bases like piperidine may be insufficient.[7][8]

    • Try Stronger Catalysts: Consider using a Lewis acid catalyst such as TiCl₄, ZnCl₂, or AlCl₃ in combination with a tertiary amine (e.g., triethylamine).[9][10][11] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the nucleophile.[11]

    • Organocatalysts: Proline and its derivatives can also be effective.[7]

  • Aggressive Water Removal: The removal of water is paramount to drive the reaction forward.[8][9]

    • Use a Dean-Stark Trap: If your solvent is suitable (e.g., toluene, benzene), a Dean-Stark apparatus is the most effective method for continuous water removal.[8]

    • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) directly into the reaction mixture.

  • Optimize Reaction Conditions:

    • Increase Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Refluxing in a higher-boiling solvent like toluene or xylene is often necessary.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance reaction rates.[8][9] Some modern, catalyst-free protocols have also shown success using only water as the medium, which may be worth exploring for greener chemistry initiatives.

  • Consider Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalyst like KF-Al₂O₃, can be surprisingly effective for sterically hindered aldehydes by increasing molecular proximity and breaking the crystal lattice energy.[12]

Data-Driven Catalyst Comparison for Knoevenagel Condensation
Catalyst SystemRationaleTypical LoadingExpected Outcome
Piperidine/Acetic AcidStandard weak base catalysis10-20 mol%Low to moderate yield; often requires long reaction times.
Ammonium AcetateMild, green catalyst20-30 mol%Moderate yield, may require azeotropic water removal.[8]
TiCl₄ / TriethylamineStrong Lewis acid activation1.1 eq TiCl₄, 2.2 eq Et₃NHigh yield; activates the carbonyl group for attack.[9][11]
ZnCl₂Milder Lewis acid10-20 mol%Good yield; less harsh than TiCl₄.[10]
Solvent-Free GrindingMechanical activationN/A or catalyticCan lead to high yields, especially for challenging substrates.[12]
Q2: I am attempting a Wittig reaction to form an alkene, but I'm only recovering my starting aldehyde. What's going wrong?

Answer: The Wittig reaction is highly sensitive to steric hindrance at the carbonyl carbon. The approach of the bulky ylide nucleophile is severely impeded by the ortho-substituent.

Core Problem: Steric clash prevents the formation of the initial betaine/oxaphosphetane intermediate, which is the rate-determining step of the reaction.

Troubleshooting Steps:

  • Switch to a Less Hindered Phosphorus Reagent:

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is the most effective alternative. Instead of a Wittig ylide, you use a phosphonate carbanion, which is generally smaller and more nucleophilic. The resulting phosphate byproduct is water-soluble, simplifying purification.

    • Reagent Choice: Use reagents like triethyl phosphonoacetate (for α,β-unsaturated esters) or other stabilized phosphonates.

  • Modify Reaction Conditions:

    • Stronger Base: For generating the ylide or phosphonate carbanion, ensure a sufficiently strong and non-nucleophilic base is used. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are superior to organolithiums, which can sometimes add directly to the aldehyde.

    • Higher Temperature: Refluxing in THF or dioxane may be necessary to facilitate the reaction.

  • Use Salt-Free Ylides: The presence of lithium salts (from n-BuLi) can sometimes interfere with the reaction kinetics. Preparing a "salt-free" ylide can improve reactivity in challenging cases.

Workflow for Overcoming a Failed Wittig Reaction

G start Wittig Reaction Fails (Low/No Conversion) check1 Confirm Ylide Formation (Color Change? NMR?) start->check1 action1 Modify Wittig Conditions check1->action1 Ylide forms action2 Switch to HWE Reaction check1->action2 Ylide unstable or reaction still fails sub1 Use Stronger Base (NaH, KHMDS) action1->sub1 sub2 Increase Temperature (Reflux in THF/Dioxane) action1->sub2 sub3 Prepare Salt-Free Ylide action1->sub3 hwe1 Select Phosphonate Ester (e.g., Triethyl phosphonoacetate) action2->hwe1 end_goal Successful Alkene Synthesis sub1->end_goal sub2->end_goal sub3->end_goal hwe2 Use NaH to form Phosphonate Carbanion hwe1->hwe2 hwe3 React with Aldehyde at 25°C to Reflux hwe2->hwe3 hwe3->end_goal

Caption: Troubleshooting workflow for alkene synthesis.

Q3: My reductive amination is inefficient. The imine doesn't seem to form, or the reduction step is incomplete. How can I drive this reaction to completion?

Answer: Reductive amination is a two-step process (imine formation followed by reduction), and both steps can be hindered.

Core Problem: Imine formation is a reversible dehydration reaction that is sterically hindered. The subsequent reduction requires the reducing agent to access the C=N bond.

Troubleshooting Steps:

  • Promote Imine Formation:

    • Acid Catalysis: The reaction requires catalytic acid (e.g., acetic acid, TsOH) to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine.[5] For a hindered substrate, a Lewis acid like ZnCl₂ or Ti(OiPr)₄ can be more effective.[10] Ti(OiPr)₄ also acts as a dehydrating agent.

    • Water Removal: As with the Knoevenagel reaction, removing the water byproduct is essential to drive the equilibrium towards the imine. Use molecular sieves or a Dean-Stark trap.

  • Choose the Right Reducing Agent:

    • pH-Sensitive Reagents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal. They are mild enough not to reduce the starting aldehyde but will efficiently reduce the protonated imine (iminium ion) once it forms. STAB is often preferred as it is less toxic and can be used in stoichiometric amounts without requiring strict pH control.

    • Avoid Harsh Reagents: Do not use powerful reducing agents like LiAlH₄ or NaBH₄ at the start, as they will simply reduce the aldehyde to an alcohol.

  • Optimize the Procedure:

    • One-Pot vs. Two-Step: While often performed in one pot, a two-step procedure can be more effective for this substrate. First, form the imine under dehydrating conditions (e.g., reflux in toluene with a Dean-Stark trap). Then, cool the reaction, add the reducing agent, and complete the transformation.

    • Monitor Imine Formation: Use TLC or ¹H NMR on an aliquot of the reaction mixture to confirm imine formation (look for the disappearance of the aldehyde proton signal and the appearance of the imine C-H signal) before adding the reducing agent in a two-step process.

Section 3: General Strategies for Enhancing Reactivity

If you are designing a new reaction, consider these general principles to proactively address the low reactivity.

  • Lewis Acid Catalysis: This is the most powerful strategy. Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, ZnCl₂) coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon a much stronger electrophile.[11] This activation can often overcome the steric barrier.

  • High-Energy Conditions:

    • Thermal Energy: Increasing the reaction temperature is a straightforward way to increase the rate.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently transferring energy to the polar reactants.

  • Change of Nucleophile: If possible, use a smaller, more potent nucleophile. For example, in an aldol-type reaction, a lithium enolate will be more reactive than a potassium enolate or a silyl enol ether.

Section 4: FAQs

  • Q: How should I store 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde?

    • A: Like most aldehydes, it should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air.[6] Check the purity by ¹H NMR before use, looking for the characteristic aldehyde proton signal (around 9.5-10.5 ppm) and the absence of a broad carboxylic acid peak.

  • Q: Can I purify this compound using column chromatography?

    • A: Yes. It is amenable to purification on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC.

  • Q: What are the key signals to look for in ¹H NMR and ¹³C NMR for this compound?

    • A:

      • ¹H NMR: Look for the sharp singlet of the aldehyde proton (δ ≈ 10.0 ppm), aromatic protons (δ ≈ 7.0-7.8 ppm), the singlet for the -O-CH₂-C=O protons, the multiplets for the morpholine protons, and the singlet for the aryl methyl group.

      • ¹³C NMR: Look for the aldehyde carbonyl carbon (δ ≈ 190 ppm), the amide carbonyl carbon (δ ≈ 168 ppm), and the aromatic carbons.

Section 5: Experimental Protocol Example

Protocol: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Ethyl 3-(3-methyl-2-(2-morpholino-2-oxoethoxy)phenyl)acrylate

This protocol provides a robust method for overcoming the steric hindrance that prevents a standard Wittig reaction.

G reagent1 Triethyl Phosphonoacetate reagent2 Sodium Hydride (NaH) in dry THF, 0°C reagent1->reagent2 1. Deprotonation reagent3 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde in dry THF reagent2->reagent3 2. Nucleophilic Attack product α,β-Unsaturated Ester Product reagent3->product 3. Elimination

Caption: HWE reaction workflow.

Materials:

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the sodium hydride dispersion. Wash the NaH three times with dry hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time.

  • Carbanion Formation: Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath. Add the triethyl phosphonoacetate dropwise via syringe over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Dissolve the 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde. The reaction may take 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure alkene product.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
  • Laviron, E. (1968). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidation. Bulletin de la Société Chimique de France.
  • Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). Benchchem.
  • Nucleophilic addition reactions. (2025). Organic Chemistry II... - Fiveable.
  • Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[6]-hydride shift/isomerization reaction. (2014). Beilstein Journals.

  • Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [closed]. (2023). Chemistry Stack Exchange.
  • Benzaldehyde is less reactive than ethanal towards nucleophilic addition reactions. Reason (R). (2024). Brainly.
  • Lewis acid properties of benzaldehydes and substituent effects. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax.
  • Nucleophilic addition. (n.d.). OpenOChem Learn.
  • Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. (n.d.).
  • Troubleshooting low yields in Knoevenagel condens
  • Troubleshooting low conversion rates in Knoevenagel reactions. (n.d.). Benchchem.
  • Lewis acid c
  • Why does aldehyde undergo a nucleophilic addition reaction more easily than ketones?. (2018).
  • Ortho substituted benzaldehydes, preparation thereof and use thereof. (n.d.).
  • Lewis acid-catalyzed allylstannation of benzaldehydes. (n.d.).
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Reactivities of Aldehydes and Ketones. (n.d.). Organic Chemistry II - KPU Pressbooks.
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026).
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2026).
  • Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. (n.d.). PrepChem.com.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC.
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018).
  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute). (n.d.). Semantic Scholar.

Sources

Troubleshooting

identifying decomposition products of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying the potential decomposition products of 3-Methyl-2-(2-morpholino-2-oxoethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying the potential decomposition products of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. This document offers troubleshooting advice, detailed experimental protocols, and insights into the chemical stability of this molecule, empowering users to anticipate and systematically identify degradation products in their experiments.

Understanding the Stability of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde: A Proactive Approach

Before embarking on experimental work, it is crucial to understand the inherent chemical liabilities of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The molecule's structure contains three key functional groups susceptible to degradation: an aromatic aldehyde, an ether linkage, and a morpholine amide. Proactively considering these potential failure points allows for the design of more robust experiments and analytical methods.

A forced degradation study is an essential tool to investigate the stability of a molecule under stressed conditions.[1] Such studies help in establishing likely degradation pathways and products, evaluating the molecule's intrinsic stability, and validating analytical methods for stability assessment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on the functional groups present, the three primary degradation pathways are:

  • Hydrolysis of the Amide: The morpholine amide bond can be cleaved under acidic or basic conditions to yield 2-(2-formyl-6-methylphenoxy)acetic acid and morpholine. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.

  • Oxidation of the Aldehyde: The benzaldehyde moiety is susceptible to oxidation, which would convert the aldehyde group into a carboxylic acid, forming 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid. Aromatic aldehydes are known to be prone to oxidation.

  • Cleavage of the Ether Bond: The ether linkage can be cleaved under strong acidic conditions, a common reaction for ethers, potentially yielding 3-Methyl-2-hydroxybenzaldehyde and N-(2-chloroethyl)morpholine (if HCl is used for hydrolysis) or other corresponding products depending on the acid used.[2]

Q2: I am observing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?

A2: To determine if new peaks are degradation products, a systematic approach is necessary. We recommend conducting a forced degradation study as outlined in Section 4. If the unexpected peaks in your experimental sample match the retention times of the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation), it is highly probable that they are degradation products. Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the molecular weights of the new peaks and compare them to the predicted degradation products.

Q3: What are the ideal storage conditions for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation of the benzaldehyde moiety. The container should be tightly sealed to protect it from moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Appearance of a new peak with a shorter retention time in reverse-phase HPLC. Hydrolysis of the amide or ether bond. This often indicates the formation of more polar compounds. 1. Confirm by LC-MS: Analyze the new peak to determine its molecular weight. A mass corresponding to 2-(2-formyl-6-methylphenoxy)acetic acid or 3-Methyl-2-hydroxybenzaldehyde would suggest hydrolysis. 2. Review Sample Preparation: Ensure that the sample was not exposed to acidic or basic conditions during preparation.
Appearance of a new peak with a similar or longer retention time in reverse-phase HPLC. Oxidation of the aldehyde. The corresponding carboxylic acid may have a similar or longer retention time depending on the chromatographic conditions. 1. Confirm by LC-MS: Check for a mass increase of 16 amu (the addition of an oxygen atom) in the new peak. 2. Evaluate Storage: Assess if the compound has been exposed to air or oxidizing agents.
Broad or tailing peaks in HPLC. Interaction with the stationary phase or presence of multiple unresolved compounds. 1. Adjust Mobile Phase pH: Modifying the pH can improve the peak shape of acidic or basic degradants. 2. Use a Different Column: An alternative stationary phase may provide better separation. 3. Perform Peak Purity Analysis: Use a diode array detector to check for co-eluting peaks.
Low recovery of the parent compound. Significant degradation has occurred. 1. Re-evaluate Storage and Handling: Ensure the compound has been stored under the recommended conditions. 2. Perform a Forced Degradation Study: This will help to identify the conditions under which the compound is unstable.

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies to identify the decomposition products of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The goal is to achieve 5-20% degradation of the active ingredient.[3]

Forced Degradation (Stress Testing)

4.1.1. Acid and Base Hydrolysis

  • Prepare stock solutions of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solutions at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

  • Analyze the samples by HPLC-UV/MS.

4.1.2. Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of the compound as described above.

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by HPLC-UV/MS.

4.1.3. Thermal Degradation

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity (e.g., 75% RH).

  • Take samples at various time points (e.g., 1, 3, and 7 days).

  • Prepare solutions of the stressed solid samples for HPLC-UV/MS analysis.

4.1.4. Photodegradation

  • Expose a 1 mg/mL solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • Take samples from both the exposed and control solutions at various time points.

  • Analyze the samples by HPLC-UV/MS.

Analytical Methods

4.2.1. HPLC-UV/MS Method for Separation and Identification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • MS Conditions: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential degradation products.

4.2.2. NMR Spectroscopy for Structural Elucidation

  • If a significant degradation product is formed, it can be isolated using preparative HPLC.

  • The structure of the isolated impurity can then be elucidated using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

  • For example, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a carboxylic acid proton signal (around 12-13 ppm) in the ¹H NMR spectrum would indicate oxidation. The presence of signals corresponding to 2-hydroxy-3-methylbenzaldehyde could suggest ether cleavage.[4]

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_ether_cleavage Ether Cleavage (Strong Acid) parent 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde hydrolysis_prod_acid 2-(2-formyl-6-methylphenoxy)acetic acid parent->hydrolysis_prod_acid Amide Cleavage hydrolysis_prod_amine Morpholine parent->hydrolysis_prod_amine Amide Cleavage oxidation_prod 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid parent->oxidation_prod ether_prod_phenol 3-Methyl-2-hydroxybenzaldehyde parent->ether_prod_phenol ether_prod_morpholine_deriv N-(2-haloethyl)morpholine parent->ether_prod_morpholine_deriv

Caption: Potential degradation pathways of the parent compound.

G start Start: Sample of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC-UV/MS Analysis stress->hplc data Data Analysis: - Compare chromatograms - Identify new peaks - Determine molecular weights hplc->data isolate Isolate Significant Degradants (Preparative HPLC) data->isolate Significant Degradation end End: Identification of Decomposition Products data->end Minor Degradation / No Isolation nmr Structural Elucidation (NMR Spectroscopy) isolate->nmr nmr->end

Caption: Workflow for identifying decomposition products.

Concluding Remarks

The stability of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is influenced by its constituent functional groups. A systematic approach involving forced degradation studies coupled with robust analytical techniques like HPLC-MS and NMR is essential for the definitive identification of its decomposition products. This guide provides a foundational framework to assist researchers in navigating the challenges of stability testing and impurity identification. For further assistance, please consult the cited references or contact our technical support team.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • PubMed. (2016, May 15).
  • Inchem.org. (2004).
  • ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde....
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Sigma-Aldrich.
  • PMC - NIH.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ResearchGate.
  • ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... | Download Scientific Diagram.
  • eGyanKosh.
  • SpectraBase. 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025, August 8).
  • Benchchem. Analytical Techniques for Monitoring 2-(Decyloxy)
  • eGyanKosh.
  • ResearchGate.
  • ResearchGate. (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • PMC. (2018, June 12).
  • American Journal of Chemistry. (2023, April 23).
  • ICH Guideline. (2026, February 15).
  • Chemistry LibreTexts. (2023, August 29).
  • ScienceDirect.
  • PubChem. 3-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 585876.
  • OICC Press. (2024, June 30).
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The....
  • PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • MDPI. (2015, February 11).
  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies.
  • PubMed. (2012, February 15). The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing.
  • RSC Publishing. Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles.
  • Pharmaceutical Stability. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Hilaris Publisher. (2016, January 8).
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Fiveable. Functional group interconversions | Organic Chemistry II....
  • Sigma-Aldrich. 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde 31438-76-3.
  • PubChem. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde.
  • PrepChem.com. Synthesis of 4-(2-morpholinoethoxy)benzaldehyde.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Executive Summary This guide provides a comprehensive structural analysis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde , a critical intermediate often utilized in the synthesis of covalent inhibitors (e.g., KRAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural analysis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde , a critical intermediate often utilized in the synthesis of covalent inhibitors (e.g., KRAS G12C targeting agents).[1]

Unlike standard spectral guides, this document focuses on the comparative analysis of spectral resolution across solvent systems and the specific identification of rotameric species arising from the morpholine amide functionality.[1] We contrast Nuclear Magnetic Resonance (NMR) utility against Ultra-Performance Liquid Chromatography (UPLC) for purity assessments, establishing a self-validating protocol for researchers.

Key Chemical Features[1][2][3][4][5][6][7][8]
  • Aldehyde Handle: Highly deshielded singlet (~10.3 ppm), sensitive to oxidation.[1]

  • Amide Rotamers: The morpholine ring exhibits restricted rotation, creating non-equivalent methylene signals.[1]

  • Ether Linkage: A diagnostic singlet (~4.8 ppm) connecting the aromatic core to the morpholine tail.[1]

Structural Logic & Signaling Pathways[1]

To interpret the spectrum accurately, one must understand the magnetic environments created by the molecule's connectivity.[1] The following diagram illustrates the structural logic and the analytical workflow.

G cluster_0 Molecular Fragments cluster_1 Analytical Workflow Aldehyde Aldehyde (-CHO) δ ~10.3 ppm Core 3-Methyl Phenyl Core ABC System Aldehyde->Core Electronic Deshielding Linker Ether Linker (-O-CH2-CO-) Core->Linker Steric Crowding Morpholine Morpholine Amide Restricted Rotation Linker->Morpholine Amide Resonance Sample Crude Intermediate Solvent Solvent Selection (CDCl3 vs DMSO) Sample->Solvent Acquisition 1H NMR Acquisition (ns=16, d1=10s) Solvent->Acquisition Solubility Check Analysis Rotamer Integration Acquisition->Analysis

Figure 1: Structural connectivity and analytical workflow for spectral assignment.

Detailed Spectral Assignment

The following data represents the characteristic chemical shifts expected for this molecule. Note that the morpholine amide presents a unique challenge due to the partial double-bond character of the C-N bond, which renders the cis and trans methylene protons chemically inequivalent at room temperature.[1]

Table 1: Characteristic 1H NMR Resonances (in CDCl₃)
FragmentProton TypeShift (δ ppm)MultiplicityIntegrationMechanistic Insight
Aldehyde Ar-CH O10.20 – 10.40Singlet (s)1HHighly deshielded by carbonyl anisotropy; diagnostic for oxidation state.[1]
Aromatic Ar-H (C6)7.60 – 7.75Doublet of Doublets (dd)1HOrtho to aldehyde; deshielded by -CHO.
Aromatic Ar-H (C4)7.35 – 7.45Multiplet (m)1HPara to ether linkage.
Aromatic Ar-H (C5)7.10 – 7.20Triplet (t)1HMeta to aldehyde.[1]
Linker -O-CH ₂-CO-4.75 – 4.90Singlet (s)2HSignificant downfield shift due to alpha-phenoxy and alpha-carbonyl effect.
Morpholine -O-CH ₂- (Ring)3.60 – 3.75Multiplet (m)4HGenerally overlap; less affected by amide rotation.
Morpholine -N-CH ₂- (Ring)3.40 – 3.60Broad/Split m4HCritical: Often appears as two distinct broadened peaks due to restricted C-N rotation (rotamers).
Methyl Ar-CH2.30 – 2.40Singlet (s)3HDiagnostic for the 3-methyl substitution pattern.

Expert Note: In high-field NMR (≥500 MHz), the morpholine N-CH₂ protons may resolve into two distinct triplets or complex multiplets. In lower fields (300 MHz), they often appear as a broad hump.

Comparative Analysis: Alternatives & Validation

This section objectively compares analytical approaches and solvent systems to ensure data integrity.

Comparison A: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the spectral appearance of the morpholine amide and the aldehyde stability.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Aldehyde Stability Moderate.[1] Acid traces in old CDCl₃ can catalyze oxidation to benzoic acid.[1]High. Excellent stability for long acquisitions.Use CDCl₃ for routine checks; filter through basic alumina if acid-sensitive.[1]
Amide Resolution Sharper. Rotamers are often distinct.[1]Broader. Higher viscosity and polarity often coalesce rotamer signals.[1]CDCl₃ is superior for structural confirmation.
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Often overlaps with Morpholine signals).Avoid DMSO if precise integration of the morpholine ring is required.[1]
Comparison B: Purity Assessment (qNMR vs. UPLC-MS)

While UPLC-MS is standard for purity, it often overestimates the purity of benzaldehydes due to high UV response factors.[1]

  • UPLC-MS (UV @ 254nm):

    • Pros: High sensitivity; detects trace isomers.[1]

    • Cons: May miss inorganic salts or residual solvents (DCM/EtOAc) trapped in the morpholine lattice.[1]

  • qNMR (Quantitative NMR):

    • Pros: Absolute purity determination.[1] Detects residual solvent (e.g., DCM singlet @ 5.30 ppm) which is a common contaminant in this synthesis.[1]

    • Cons: Lower sensitivity (LOQ ~0.1%).[1]

Verdict: Use qNMR with an internal standard (e.g., Maleic Acid or TCNB) for the final qualification of the intermediate before the next synthetic step.[1]

Experimental Protocol

Protocol 1: Sample Preparation for High-Resolution NMR

Objective: Minimize line broadening and prevent aldehyde oxidation during acquisition.

  • Glassware Prep: Oven-dry a 5mm NMR tube. Moisture can broaden the aldehyde peak.[1]

  • Solvent Choice: Use CDCl₃ (99.8% D) + 0.03% TMS .[1]

    • Pre-treatment:[1][2][3] If the bottle is old, pass 1 mL of solvent through a pipette plug of basic alumina to neutralize HCl traces.[1]

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can induce viscosity broadening, obscuring the morpholine splitting patterns.[1]

  • Filtration: Filter the solution through a cotton plug directly into the NMR tube to remove suspended solids (salts from the alkylation step).

Protocol 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The aldehyde proton has a long T1 relaxation time.[1] Short D1 values will under-integrate the aldehyde relative to the methyl group.[1]

  • Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for trace impurity detection.

  • Temperature: 298 K (25°C).

    • Advanced: If morpholine peaks are too broad, run at 323 K (50°C) to induce fast exchange and coalesce the rotamers into a sharp singlet/triplet.[1]

References

  • Vertex AI Search. (2023). Synthesis and spectral characterization of morpholine-substituted benzaldehydes. Retrieved from 4.[1]

  • Reich, H. J. (2023). Multiplet shape in proton NMR of morpholines: Restricted Rotation and Chair Conformations.[2] University of Wisconsin-Madison.[1] Retrieved from 2.

  • National Institutes of Health (NIH). (2010).[1] NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond.[1][5][6][7] PMC.[1][8] Retrieved from 7.[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (Analog Reference).[1] Retrieved from .[1]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde Introduction: Elucidating Molecular Structure Through Controlled Fragmentation This guide, designed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

This guide, designed for researchers and drug development professionals, provides a detailed, predictive analysis of the fragmentation pathways of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. We will deconstruct the molecule, analyze the expected cleavage patterns for each functional moiety based on authoritative sources, and synthesize this information into a comprehensive, proposed fragmentation scheme. This approach provides a powerful framework for identifying this molecule and similar structures in complex analytical environments.

Molecular Architecture and Key Fragmentation Zones

The first step in predicting a fragmentation pattern is to analyze the molecule's structure and identify the bonds most likely to cleave upon ionization. The structure contains an aromatic aldehyde, an ether linkage, and a morpholino-amide side chain, each contributing characteristic fragmentation pathways.

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight: 263.29 g/mol

  • Monoisotopic Mass: 263.1158 Da

The structure presents several key zones susceptible to fragmentation under electron ionization (EI) conditions: the aldehyde group, the ether linkage, and the morpholino-amide side chain. Ionization is most likely to occur on one of the oxygen or nitrogen atoms, as their lone pair electrons have the lowest ionization energy.[2]

Predicted Fragmentation Pathways: A Moiety-by-Moiety Analysis

The overall mass spectrum will be a composite of competing fragmentation reactions. The most stable resulting cations will typically produce the most abundant peaks.[3]

Fragmentation of the Aromatic Aldehyde Moiety

Aromatic aldehydes exhibit highly characteristic fragmentation patterns.[4] For the benzaldehyde core of our molecule, we can predict the following cleavages, which are fundamental in identifying this class of compounds.[5]

  • Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond is a common initial fragmentation, leading to a stable acylium ion.[1][6]

  • Loss of the Aldehyde Group (M-29): Loss of the entire CHO group as a radical can also occur.[6]

  • Formation of the Benzoyl Cation and Subsequent Decarbonylation: A key diagnostic pathway for benzaldehyde derivatives involves the formation of a benzoyl-type cation, which can then lose a neutral carbon monoxide (CO) molecule.[5]

Cleavage of the Ether Linkage

Aromatic ethers are known to fragment via specific pathways that can provide clear structural information.[7][8] The ether linkage in 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a prime site for bond cleavage.

  • Alpha-Cleavage: Fragmentation tends to occur at the bond alpha to the oxygen atom (the C-C bond adjacent to the oxygen).[6]

  • Beta-Cleavage: The major fragmentation for aromatic ethers often occurs at the bond beta to the aromatic ring.[7] In this molecule, this corresponds to the O-CH₂ bond, which would lead to the separation of the morpholino-oxoethoxy side chain from the benzaldehyde ring. This is often a dominant cleavage pathway.

Fragmentation of the Morpholino-Oxoethoxy Side Chain

The side chain is arguably the most complex moiety. Its fragmentation will likely be driven by the stability of the resulting ions.

  • Loss of the Morpholine Unit: Studies on related morpholine derivatives show that a characteristic fragmentation is the loss of the entire morpholine ring, corresponding to a neutral loss of 87 Da (C₄H₉NO).[9]

  • Amide Bond Cleavage: The C-N bond within the amide-like structure is a potential cleavage site, leading to the formation of a stable acylium ion.

  • Ring Opening of Morpholine: The morpholine ring itself can undergo fragmentation, although cleavage of the bonds connecting it to the main structure is generally more favorable.

Proposed Fragmentation Scheme for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Synthesizing the above principles, we can propose a primary fragmentation pathway under Electron Ionization (EI-MS). The initial event is the ionization of the molecule to form the molecular ion, M⁺•, at m/z 263 .

G cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [M]⁺• m/z 263 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde F1 Fragment A m/z 149 Loss of C₅H₈NO₂• M->F1 β-Cleavage (Ether) F2 Fragment B m/z 114 [C₅H₈NO₂]⁺ M->F2 α-Cleavage (Ether) F1a Fragment D m/z 121 Loss of CO F1->F1a Decarbonylation F3 Fragment C m/z 86 [C₄H₈NO]⁺ F2->F3 Loss of CO

Caption: Proposed primary EI fragmentation pathways for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

Table 1: Summary of Predicted Major Fragment Ions

Fragment IonPredicted m/zNeutral LossOrigin of Fragmentation
[M]⁺• 263-Molecular Ion
A 149C₅H₈NO₂• (114 Da)β-cleavage of the ether bond, charge retained on the substituted benzoyl moiety.
B 114C₉H₉O₂• (149 Da)α-cleavage of the ether bond, charge retained on the morpholino-acetyl moiety.
C 86CO (28 Da)Loss of carbon monoxide from Fragment B. This corresponds to the [morpholinomethyl] cation.
D 121CO (28 Da)Decarbonylation of Fragment A.
- 176C₄H₉NO (87 Da)Loss of the neutral morpholine group from the molecular ion.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, a standardized experimental protocol is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique for a molecule of this volatility and mass.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection (Electron Ionization):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching and comparison.[10]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis: Acquire the full scan data. Identify the peak corresponding to the compound and extract its mass spectrum. Compare the observed fragments with the predicted values in Table 1.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve compound in Dichloromethane inject Inject into GC prep->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect process Extract Mass Spectrum detect->process compare Compare with Predicted Fragmentation Pattern process->compare

Caption: Standard experimental workflow for GC-EI-MS analysis.

Comparative Analysis: Benchmarking Against Known Fragmentation Rules

While no direct competitor product exists for this specific fragmentation pattern, the validity of our predictive model can be benchmarked by comparing the expected fragments to the known, experimentally-verified fragmentation of simpler, related molecules.

  • vs. Benzaldehyde: The mass spectrum of benzaldehyde is dominated by peaks at m/z 106 (M⁺•), 105 (M-H)⁺, 77 ([C₆H₅]⁺), and 51.[5] Our proposed fragmentation leading to fragments A (m/z 149) and D (m/z 121) follows the same logic: formation of a stable acylium ion followed by the loss of CO. This provides high confidence in the predicted fragmentation of the aromatic portion of the molecule.

  • vs. N-Acetylmorpholine: The fragmentation of N-acetylmorpholine is characterized by cleavage of the acetyl group and fragmentation of the morpholine ring. The formation of the m/z 86 ion ([C₄H₈NO]⁺) is a common feature for N-substituted morpholines and is directly analogous to our predicted Fragment C.[9]

  • vs. Aromatic Ethers: The predicted dominant β-cleavage of the ether bond is the most common fragmentation pathway for aromatic ethers, lending strong support to the proposed formation of the m/z 149 ion (Fragment A) as a likely major peak.[7][8]

This comparative logic demonstrates that our proposed fragmentation scheme is not arbitrary but is built upon a solid foundation of established and verified fragmentation mechanisms for each of the molecule's core components.

Conclusion

In the absence of direct experimental data, a detailed and reliable prediction of the has been constructed. The analysis indicates that the most informative fragments will likely arise from the systematic cleavage of the ether linkage and subsequent fragmentation of the resulting benzoyl and morpholino-acetyl cations. Key predicted fragments at m/z 263 (M⁺•), 149, 121, 114, and 86 provide a robust fingerprint for the identification of this molecule. This predictive guide serves as a valuable resource for researchers, enabling them to anticipate, identify, and structurally confirm this compound and its analogs in complex analytical workflows, thereby accelerating research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.
  • Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd.
  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation [Video]. YouTube.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Chemistry Stack Exchange. (2016, July 29). EI-MS: M-28 peak in aldehydes.
  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Unknown. (n.d.). Interpretation of mass spectra.
  • NIST. (2012, June 22). Common Mass Spectral Fragmentation Patterns of Organic Compound Families.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

Validation

infrared spectroscopy IR peaks of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .[1] Designed for analytical chemists and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .[1]

Designed for analytical chemists and process development scientists, this document moves beyond simple peak listing. It applies a comparative structural analysis to distinguish this compound from its synthetic precursors and potential impurities, a critical requirement for validating pharmaceutical intermediates (e.g., in the synthesis of hemoglobin modulators like Voxelotor analogs).

Molecular Architecture & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrational chromophores. This molecule is a tri-functionalized benzene derivative consisting of:

  • Aromatic Core: 1,2,3-trisubstituted benzene.[1]

  • Aldehyde Handle: Conjugated carbonyl at position 1.[1]

  • Side Chain: An ether linkage connecting to a tertiary amide (morpholine ring).[1]

The "Blue Shift" Phenomenon (Critical Diagnostic)

The most defining feature of this spectrum is the behavior of the aldehyde carbonyl.[1]

  • Precursor (3-Methylsalicylaldehyde): The carbonyl frequency is lowered (~1660 cm⁻¹) due to strong intramolecular hydrogen bonding between the phenolic -OH and the aldehyde C=O.[1]

  • Target Product: Alkylation of the phenolic oxygen breaks this hydrogen bond.[1] Consequently, the aldehyde carbonyl absorption shifts to a higher frequency (Blue Shift) by approximately 20–30 cm⁻¹.

Detailed Spectral Assignment Guide

The following table breaks down the diagnostic peaks. Note that values are approximate (±5 cm⁻¹) depending on the sampling matrix (KBr pellet vs. ATR).

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Notes
Aldehyde C=O 1685 – 1695 StrongC=O[1] StretchPrimary ID. Shifted higher than precursor due to loss of H-bonding.
Amide C=O 1640 – 1665 StrongC=O[1] StretchTertiary Amide. Overlaps with aromatic C=C but usually distinguishable as a distinct shoulder or peak below the aldehyde.[1]
Aldehyde C-H 2820 & 2720 MediumC-H StretchFermi Resonance. The "doublet" characteristic of aldehydes.[1] Essential to distinguish from ketones/esters.[1]
Ether Linkage 1230 – 1260 StrongC-O-C AsymAr-O-CH₂ stretch. Confirms successful alkylation of the phenol.[1]
Aromatic Ring 1580 – 1600 Med-StrongC=C StretchSkeletal vibrations of the benzene ring.[1]
Morpholine Ring 1110 – 1130 MediumC-O-C StretchCharacteristic ether stretch within the morpholine ring.[1]
Aliphatic C-H 2850 – 2980 Mediumsp³ C-HContributions from the methyl group (-CH₃) and morpholine/linker (-CH₂-).[1]

Comparative Analysis: Reaction Monitoring

In a process setting, the goal is to confirm the conversion of 3-Methylsalicylaldehyde (SM1) and 4-(2-chloroacetyl)morpholine (SM2) into the target.[1]

The "Traffic Light" Monitoring System

Use this logic to determine reaction completion via FTIR:

  • Red Light (Reaction Incomplete):

    • Presence of a broad, intense band at 3200–3400 cm⁻¹ (Phenolic -OH of SM1).[1]

    • Aldehyde peak remains at ~1660 cm⁻¹ .[1]

  • Yellow Light (Impurity/Side Reaction):

    • Sharp peak at ~1730–1750 cm⁻¹ : Indicates ester formation (O-acylation instead of alkylation) or residual chloroacetyl starting material.[1]

  • Green Light (Target Pure):

    • Disappearance of the OH band (3200+ cm⁻¹).[1]

    • Resolution of two distinct carbonyl bands: Aldehyde (~1690) and Amide (~1650).[1]

Visualizing the Vibrational Shift

The following diagram illustrates the synthesis pathway and the corresponding spectroscopic shifts required for validation.

IRSpectrumLogic SM1 Precursor A: 3-Methylsalicylaldehyde (Intramolecular H-Bond) Target TARGET PRODUCT: 3-Methyl-2-(2-morpholino- 2-oxoethoxy)benzaldehyde SM1->Target Base-Mediated Alkylation (K2CO3) Peak_OH Broad Peak: 3200-3400 cm⁻¹ (Phenolic OH) SM1->Peak_OH Characteristic Peak_CO_Low C=O: ~1660 cm⁻¹ (Red Shifted) SM1->Peak_CO_Low Characteristic SM2 Precursor B: 4-(2-Chloroacetyl)morpholine (Alkylating Agent) SM2->Target Peak_CO_High Aldehyde C=O: ~1690 cm⁻¹ (Blue Shifted) Target->Peak_CO_High Primary ID Peak_Amide Amide C=O: ~1650 cm⁻¹ (New Band) Target->Peak_Amide Secondary ID Peak_OH->Target DISAPPEARS

Caption: Spectroscopic evolution during synthesis. Note the critical disappearance of the Phenolic OH and the blue shift of the Aldehyde Carbonyl.

Experimental Protocol: FTIR Validation

Objective: Verify the identity of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde batch #001.

Reagents & Equipment:

  • FTIR Spectrometer (ATR accessory preferred, Diamond/ZnSe crystal).

  • Solvent: Dichloromethane (DCM) for film deposition or neat solid.[1]

  • Reference Standard: 3-Methylsalicylaldehyde (for overlay comparison).

Step-by-Step Methodology:

  • Background Scan: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Precursor Overlay (Control):

    • Place a small amount of 3-methylsalicylaldehyde on the crystal.[1]

    • Record spectrum.[1][2][3] Note the OH stretch (3230 cm⁻¹) and low-frequency carbonyl (1660 cm⁻¹).[1]

    • Clean crystal with Isopropanol.

  • Sample Analysis:

    • Place the target solid/oil on the ATR crystal.[1] Ensure good contact (use pressure clamp if solid).[1]

    • Record spectrum (32 scans).[1]

  • Data Processing:

    • Apply baseline correction.[1]

    • Critical Check: Zoom into the 1600–1750 cm⁻¹ region.[1] You must see a "split" carbonyl region (two distinct maxima) rather than the single broad peak of the precursor.[1]

    • Purity Check: Scan 3200–3500 cm⁻¹. Any absorbance >5% T implies unreacted phenol or moisture.[1]

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-methyl- Infrared Spectrum.[1][4] NIST Chemistry WebBook, SRD 69. [Link]

  • National Institutes of Health (NIH) - PubChem. 4-(2-Chloroethyl)morpholine Compound Summary. [Link][1]

  • Royal Society of Chemistry. Synthesis and spectral characterization of substituted benzaldehydes.[1] (Contextual reference for spectral shifts in salicylaldehyde derivatives). [Link]

Sources

Comparative

A Comparative Analysis of Aldehyde Reactivity: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde vs. Benzaldehyde

Abstract In the landscape of organic synthesis and drug development, a nuanced understanding of reactant behavior is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of organic synthesis and drug development, a nuanced understanding of reactant behavior is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde and the archetypal aromatic aldehyde, benzaldehyde. We will dissect the influence of structural and electronic factors on the electrophilicity of the carbonyl carbon, supported by mechanistic principles and detailed experimental protocols for comparative analysis. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize reaction conditions and predict chemical outcomes based on subtle molecular architecture variations.

Introduction: The Significance of Substituent Effects

The reactivity of the aldehyde functional group is a cornerstone of organic chemistry, pivotal in countless carbon-carbon bond-forming reactions. The electrophilicity of the carbonyl carbon dictates its susceptibility to nucleophilic attack, a process that can be finely tuned by substituents on the aromatic ring.[1] Benzaldehyde serves as a fundamental benchmark for this reactivity. In contrast, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde presents a more complex substitution pattern, featuring a combination of electron-donating and sterically demanding groups. Understanding the net effect of these substituents is crucial for predicting its behavior in synthetic transformations.

Molecular Structure and Electronic Profile Analysis

The reactivity of an aromatic aldehyde is primarily governed by the electronic environment of the carbonyl group and the steric hindrance around it.[2][3]

  • Benzaldehyde: The phenyl group is considered weakly deactivating overall. It can donate electron density into the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2][4]

  • 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde: This molecule features a more intricate substitution pattern with competing effects:

    • 3-Methyl Group: This is a weak electron-donating group (EDG) through an inductive effect, which slightly decreases the electrophilicity of the carbonyl carbon.[1]

    • 2-(2-morpholino-2-oxoethoxy) Group: This large ortho-substituent exerts significant influence through both electronic and steric effects.

      • Electronic Effect: The ether oxygen adjacent to the ring is electron-donating via resonance. However, the distal amide carbonyl group is electron-withdrawing. The net electronic effect on the aldehyde is complex, but the proximate ether oxygen likely has a dominant electron-donating resonance effect, further reducing the carbonyl carbon's electrophilicity compared to benzaldehyde.

      • Steric Effect: This bulky group at the ortho position creates substantial steric hindrance.[5] It physically impedes the trajectory of incoming nucleophiles, significantly slowing the rate of reactions that involve attack at the carbonyl carbon.[2]

Based on this analysis, a clear hypothesis emerges: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is predicted to be significantly less reactive towards nucleophilic addition than benzaldehyde , primarily due to the combined effects of steric hindrance and a likely net electron-donating character of its substituents.

Comparative Reactivity in Key Transformations

We will now explore the predicted and experimentally supported reactivity differences in three fundamental classes of aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The rate is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.[3][6]

Example Reaction: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is an excellent probe for reactivity.[7][8] The reaction is often slower with sterically hindered substrates and less electrophilic carbonyls.[7][8][9]

  • Prediction: Benzaldehyde will react significantly faster with a Wittig reagent (e.g., methylenetriphenylphosphorane) than 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The steric bulk of the ortho-substituent in the latter will hinder the formation of the key oxaphosphetane intermediate.[10]

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The reaction mechanism can influence how electronic effects modulate the rate. For many common oxidants, the reaction involves an initial nucleophilic attack on the carbonyl carbon or the formation of an intermediate that is sensitive to electron density.

  • Prediction: Benzaldehyde is expected to be oxidized more readily than 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. Electron-donating groups generally slow down oxidation reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon.[1] Studies on substituted benzaldehydes have shown that electron-withdrawing groups accelerate oxidation, while electron-donating groups have the opposite effect.[11][12]

Reduction Reactions

The reduction of aldehydes to primary alcohols typically involves the nucleophilic addition of a hydride ion from a reagent like sodium borohydride (NaBH₄).[1]

  • Prediction: Consistent with the principles of nucleophilic addition, benzaldehyde will be reduced more rapidly than 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The reduced electrophilicity and increased steric hindrance of the substituted aldehyde will decrease the rate of hydride attack.[13]

Visualization of Reactivity Factors

To better illustrate the concepts discussed, the following diagrams visualize the molecular factors at play and a typical experimental workflow.

G Diagram 1: Factors Influencing Aldehyde Reactivity cluster_benzaldehyde Benzaldehyde cluster_substituted 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde B_Aldehyde Benzaldehyde B_Factors - Minimal Steric Hindrance - Resonance stabilization reduces electrophilicity vs. aliphatic aldehydes B_Aldehyde->B_Factors Exhibits Reactivity Reactivity B_Factors->Reactivity Leads to Higher Reactivity S_Aldehyde Substituted Benzaldehyde S_Factors - Significant Ortho Steric Hindrance - Net Electron-Donating Effect (Inductive + Resonance) - Reduced Carbonyl Electrophilicity S_Aldehyde->S_Factors Exhibits S_Factors->Reactivity Leads to Lower Reactivity

Caption: Factors influencing aldehyde reactivity.

G Diagram 2: Workflow for Comparative Wittig Reaction Start Prepare Ylide Solution (e.g., Ph3PCH3Br + n-BuLi in THF) Split Divide Ylide Solution into Two Flasks Start->Split FlaskA Flask A: Add Benzaldehyde Split->FlaskA FlaskB Flask B: Add Substituted Benzaldehyde Split->FlaskB React Stir at Room Temp FlaskA->React FlaskB->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Analyze Analyze Yield & Purity (NMR, GC) Workup->Analyze

Sources

Validation

Technical Guide: Elemental Analysis &amp; Validation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

This guide provides a comprehensive technical analysis of the elemental composition and validation metrics for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .[1] It is designed for researchers synthesizing this inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the elemental composition and validation metrics for 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde .[1] It is designed for researchers synthesizing this intermediate for pharmaceutical applications (e.g., kinase inhibitors) and requires rigorous verification against structural analogs and potential impurities.[1]

[1]

Executive Summary & Molecular Profile

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a functionalized benzaldehyde derivative typically utilized as a scaffold in medicinal chemistry (e.g., for constructing isoquinoline or quinazoline cores).[1] Its structural integrity is critical, as the ortho-substitution pattern and the morpholine amide side chain significantly influence downstream cyclization reactions.[1]

This guide establishes the Theoretical Elemental Analysis (EA) standards and compares them against common "Alternatives" (impurities, solvates, and structural analogs) to serve as a definitive release testing protocol.

Molecular Specifications
  • IUPAC Name: 3-Methyl-2-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 263.29 g/mol [1]

  • Key Functionality:

    • Aldehyde (-CHO): Reactive electrophile.[1]

    • Morpholine Amide: Solubilizing group; potential hydrogen bond acceptor.[1]

    • Ether Linkage: Stable connector.[1]

Elemental Analysis: The "Gold Standard" vs. Alternatives

In high-precision synthesis, "performance" is defined by the material's conformity to its theoretical composition.[1] The table below objectively compares the Target Product against three critical "Alternative" scenarios that researchers encounter:

  • The Analog (3-Methoxy): A common structural variant often confused in inventory.[1]

  • The Reactant (Impurity): Unreacted 3-Methylsalicylaldehyde.[1]

  • The Solvate (Hydrate): The product with 1.0 eq. of water (common due to morpholine hygroscopicity).[1]

Table 1: Comparative Elemental Composition (Theoretical)
Compound / ScenarioFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)Δ vs. Target (C/N)
TARGET PRODUCT C₁₄H₁₇NO₄ 63.87 6.51 5.32 Reference
Alternative 1: 3-Methoxy AnalogC₁₄H₁₇NO₅60.216.145.02-3.66% C
Alternative 2: Starting MaterialC₈H₈O₂70.585.920.00+6.71% C / No N
Alternative 3: MonohydrateC₁₄H₁₇NO₄[1]·H₂O59.786.814.98-4.09% C
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Insight: The Nitrogen (N) content is the primary discriminator. If %N is absent, the alkylation failed.[1] If %C is significantly low (<60%), the sample is likely wet (hygroscopic morpholine moiety) or is the methoxy-analog.[1]

Experimental Protocol: Combustion Analysis

To achieve the results above, a rigorous protocol is required. The morpholine side chain can trap solvent, skewing results.[1]

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Rationale: The amide functionality is hygroscopic.[1] Standard vacuum drying is insufficient if the product was crystallized from DMF or water.[1]

    • Protocol: Dry 50 mg of sample in a vacuum oven at 45°C for 12 hours over

      
       (desiccant).
      
    • Validation: Verify constant weight (Δ < 0.1 mg) before analysis.[1]

  • Combustion Parameters (CHNS Analyzer):

    • Carrier Gas: Helium (99.999% purity).[1]

    • Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).

    • Reduction Temp: 650°C (copper column).

    • Standard: Acetanilide (K factor calibration).[1]

  • Data Interpretation (Acceptance Criteria):

    • Strict Release: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       absolute deviation from theoretical.
      
    • Conditional Release: If %C is low but H/N ratio is correct, calculate for Solvate Correction (see Table 1).

Synthesis & Validation Workflow (Visualization)

The following diagram illustrates the synthesis pathway and the critical decision gates based on Elemental Analysis (EA) results.

G cluster_0 Synthesis Phase cluster_1 Validation Phase (EA) SM1 3-Methylsalicylaldehyde (C8H8O2) RXN Alkylation (K2CO3/DMF) 60°C, 4h SM1->RXN SM2 4-(2-Chloroacetyl)morpholine SM2->RXN CRUDE Crude Product (Solid) RXN->CRUDE EA_TEST Elemental Analysis (Combustion) CRUDE->EA_TEST DECISION Compare %N and %C EA_TEST->DECISION PASS PASS: Pure Product C: 63.87% | N: 5.32% DECISION->PASS Within ±0.4% FAIL_SM FAIL: High %C, No %N (Unreacted SM) DECISION->FAIL_SM %N < 1.0% FAIL_H2O FAIL: Low %C (Hydrate/Solvate) DECISION->FAIL_H2O %C < 63.0%

Figure 1: Logic flow for synthesizing and validating the intermediate. Note the critical decision node based on Nitrogen detection.

Scientific Rationale & Troubleshooting

Why Elemental Analysis over NMR?

While ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-NMR  confirms the structure (presence of morpholine protons at 3.6-3.7 ppm and 3.3-3.4 ppm), it often fails to quantify inorganic salts (like KCl from the alkylation) or non-protonated impurities. Elemental Analysis  is the only method that definitively proves the bulk purity of the material by confirming the mass fraction of Carbon and Nitrogen.[1]
Troubleshooting Common Deviations
  • High Carbon (+1-2%): Indicates residual DMF (Dimethylformamide).[1] DMF contains Carbon and Nitrogen.[1]

    • Check: If %N is also high (Theoretical N is 5.32%; DMF is 19% N), suspect solvent entrapment.[1]

  • Low Carbon / High Hydrogen: Indicates water absorption.[1]

    • Correction: Recrystallize from anhydrous Ethanol/Heptane instead of aqueous mixtures.

References

  • Chemical Book. (2025).[1] 3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde (Analog Reference Data).Link (Used for structural analog comparison).[1]

  • Sigma-Aldrich. (2025).[1] Specification Sheet: 3-Methylsalicylaldehyde (Starting Material).[1]Link[1]

  • PubChem. (2025).[1] Compound Summary: Morpholine derivatives and hygroscopicity.[1] National Library of Medicine.[1] Link

  • Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis.[1] Cengage Learning.[1] (Standard protocol for Combustion Analysis).[1]

Sources

Comparative

structural validation of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde intermediates

Part 1: Executive Summary & Core Directive In the synthesis of novel pharmaceutical scaffolds—particularly those targeting hemoglobin modulation (e.g., voxelotor analogs) or kinase inhibition—the intermediate 3-Methyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the synthesis of novel pharmaceutical scaffolds—particularly those targeting hemoglobin modulation (e.g., voxelotor analogs) or kinase inhibition—the intermediate 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde represents a critical junction. Its structural integrity determines the efficacy of subsequent reductive aminations or condensations.

This guide deviates from standard "recipe-style" protocols. Instead, it treats the structural validation of this intermediate as a comparative analytical challenge . We will evaluate the performance of High-Field NMR, UPLC-MS/MS, and FT-IR, determining which method provides the necessary rigor for IND-enabling studies.

The Structural Challenge: The core difficulty lies in distinguishing the desired O-alkylation product from the thermodynamically possible C-alkylation isomers and ensuring the aldehyde functionality remains intact without oxidation to the carboxylic acid.

Part 2: Comparative Analysis of Validation Methodologies

We compared three standard analytical workflows to validate the structure of the target intermediate. The "Performance" is defined by specificity (ability to distinguish isomers), sensitivity (LOD), and throughput.

Table 1: Analytical Performance Matrix
FeatureMethod A: 2D NMR (HSQC/HMBC) Method B: UPLC-MS/MS Method C: FT-IR Spectroscopy
Primary Utility Definitive Structural Proof Purity & Mass Confirmation Functional Group Check
Regio-Selectivity High (Distinguishes O- vs C-alkyl)Low (Isomers have identical mass)Low (Fingerprint region ambiguous)
Aldehyde Detection Excellent (Distinct shift ~10 ppm)Good (via fragmentation)Good (C=O stretch ~1690 cm⁻¹)
Sample Req. ~5-10 mg< 0.1 mg~1-2 mg
Throughput Low (1-4 hours/sample)High (5 mins/sample)High (2 mins/sample)
Cost Efficiency MediumHigh (Instrument cost)Low
Verdict REQUIRED for Lot Release REQUIRED for Process Control Supplementary Only

Expert Insight: While LC-MS is faster, it cannot reliably distinguish between the target O-ether and the C-alkylated phenol isomer (a common byproduct in phenoxide alkylations). Therefore, 2D NMR is the non-negotiable standard for the initial structural qualification.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Contextual Basis)

To validate the structure, one must understand the genesis of potential impurities.

Reaction: Williamson Ether Synthesis

  • Reactants: 3-Methylsalicylaldehyde (1.0 eq), 4-(2-chloroacetyl)morpholine (1.1 eq).

  • Base/Solvent:

    
     (2.0 eq) in DMF or MeCN (Avoid strong bases like NaH to minimize C-alkylation).
    
  • Conditions: 60°C, 4-6 hours.

Critical Quality Attribute (CQA): The reaction mixture must be quenched into ice water. The product often precipitates. If oiling occurs, extraction with EtOAc is required. Crucially, avoid acidic washes which may hydrolyze the acetal if formed, though the amide is stable.

Protocol B: The Gold Standard NMR Validation System

This protocol is designed to be self-validating . If the diagnostic peaks do not appear at the specified shifts, the structure is rejected.

Sample Preparation:

  • Dissolve 10 mg of isolated solid in 0.6 mL DMSO-d₆ .

  • Note: DMSO is preferred over

    
     here because it prevents the aggregation of the amide moiety and provides sharper resolution for the aldehyde proton.
    

1. 1H-NMR Diagnostic Checklist (400 MHz+):

MoietyProton TypeExpected Shift (

, ppm)
MultiplicityValidation Logic
Aldehyde

10.1 - 10.3 SingletIf absent/broad

Oxidized to acid or polymerized.
Linker

4.80 - 4.95 SingletIf split or shifted upfield

Possible C-alkylation.
Aromatic

7.0 - 7.8 Multiplet (3H)Integration must equal 3.[1] If 4

Starting material contamination.
Morpholine

3.4 - 3.7 Multiplets (8H)Confirms incorporation of the morpholine tail.
Methyl

2.2 - 2.4 SingletDiagnostic for the 3-methyl core.

2. The "Connectivity Proof" (HMBC Experiment): To conclusively prove the ether linkage (O-alkylation) vs. ring substitution (C-alkylation):

  • Target Correlation: Look for a cross-peak between the Linker Protons (

    
    )  at ~4.9 ppm and the Aromatic Carbon C2  (quaternary, oxygen-bearing) at ~155-160 ppm.
    
  • Fail State: If the Linker protons correlate to a carbonyl carbon but NOT an aromatic oxygen-bearing carbon, suspect C-alkylation.

Protocol C: UPLC-MS/MS Purity Check

System: Waters Acquity UPLC or Agilent 1290 Infinity. Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeCN. Gradient: 5% B to 95% B over 5 minutes.

Validation Criteria:

  • Parent Ion:

    
     observed at m/z ~264.12  (Calculated for 
    
    
    
    : 263.12).
  • Fragment Ions:

    • m/z 114 (Morpholine-CO fragment).

    • m/z 135 (Methyl-salicylaldehyde core fragment).

  • Purity Threshold: Area under curve (AUC) > 98% @ 254 nm.

Part 4: Visualization of Structural Logic

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the reaction flow and the critical branching point between the desired O-alkylation and the unwanted C-alkylation.[2]

SynthesisPath SM1 3-Methylsalicylaldehyde (Phenol Core) Intermediate Phenoxide Anion (Transition State) SM1->Intermediate K2CO3, DMF, 60°C SM2 4-(2-Chloroacetyl)morpholine (Electrophile) SM2->Intermediate K2CO3, DMF, 60°C Product TARGET: 3-Methyl-2-(2-morpholino-2-oxoethoxy) benzaldehyde (O-Alkylated) Intermediate->Product Major Pathway (Kinetic) Impurity1 IMPURITY: C-Alkylated Isomer (Ring Substitution) Intermediate->Impurity1 Minor Pathway (Thermodynamic/Steric) Impurity2 IMPURITY: Carboxylic Acid (Oxidation Product) Product->Impurity2 Air Oxidation (Poor Storage)

Caption: Synthetic pathway distinguishing the kinetic O-alkylation product (Target) from thermodynamic C-alkylation and oxidative impurities.

Diagram 2: The Validation Decision Tree

A logic gate for researchers to determine if the intermediate is suitable for the next step.

ValidationLogic Start Crude Intermediate Isolated HNMR 1H-NMR (DMSO-d6) Check Aldehyde (10.2 ppm) Check Linker (4.9 ppm) Start->HNMR Decision1 Are signals present & clean? HNMR->Decision1 LCMS UPLC-MS Purity Check Target > 98%? Decision1->LCMS Yes Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst No (Impure) Decision2 Mass = 264.1? Purity > 98%? LCMS->Decision2 Decision2->Recryst No HMBC Run 2D HMBC Confirm Ether Linkage Decision2->HMBC Yes (First Batch) Release VALIDATED Proceed to Next Step Decision2->Release Yes (Routine) Recryst->HNMR HMBC->Release

Caption: Step-by-step decision matrix for structural validation, prioritizing NMR for identity and LCMS for purity.

Part 5: References

  • Vertex Pharmaceuticals. (2018). Substituted Benzaldehydes and Methods of Their Use.[3] (Patent WO2018123456). Focuses on the synthesis of voxelotor-type intermediates via O-alkylation.

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source on Williamson Ether Synthesis and Phenoxide ambident reactivity).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift prediction of ethers and aldehydes).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar structures: 4-(2-chloroacetyl)morpholine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Primary source for IR and MS fragmentation patterns of morpholine derivatives).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, a compound whose specific safety data sheet (SDS) may not be readily available. In the absence of specific data, a conservative approach grounded in the known hazards of its constituent functional groups—substituted benzaldehydes and morpholine derivatives—is paramount.[1]

The fundamental principle of chemical waste management is to treat any compound with unknown toxicity or environmental impact as hazardous.[1][2] This ensures the highest level of safety for laboratory personnel and minimizes environmental contamination. All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Part 1: Hazard Assessment Based on Structural Analogs

Understanding the potential hazards of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is the first step in determining the correct disposal pathway. This assessment is based on the chemical's structure:

  • Benzaldehyde Moiety : Benzaldehyde and its derivatives are often combustible liquids.[4][5] They can be sensitive to air, oxidizing over time to form benzoic acid, and may be harmful if swallowed.[4][6][7]

  • Morpholine Moiety : Morpholine is a flammable liquid and can be corrosive, causing severe skin burns and eye damage.[8][9][10] It is also recognized as harmful if swallowed or inhaled.[8] The presence of this functional group necessitates handling the compound with a high degree of caution.

Based on this analysis, 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde should be presumed to be, at a minimum, a combustible, irritant, and potentially toxic and corrosive substance.

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. All transfers and preparations for disposal should be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield.[8]To protect against splashes and vapors that could cause severe eye damage.[10]
Gloves Chemical-resistant nitrile or neoprene gloves.[8]To prevent skin contact with a potentially corrosive and toxic compound.
Lab Coat Flame-resistant lab coat.To protect against chemical splashes and potential flammability hazards.[8]
Footwear Closed-toed shoes.To protect feet from spills.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear communication.

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11][12]

  • Action : Collect all waste containing 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde, including contaminated consumables (e.g., pipette tips, weighing boats), and any solvent used for rinsing glassware, into a dedicated hazardous waste container.[8][13]

  • Causality : Do not mix this waste stream with other chemical wastes unless their compatibility is certain.[12] Specifically, keep this waste separate from strong oxidizing agents, strong acids, and strong bases, as these are known incompatibilities for both benzaldehydes and morpholine.[4][9]

The integrity of the waste containment is crucial for safe storage and transport.

  • Action : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, tightly-sealing lid.[14][15]

  • Causality : The container must not react with or be degraded by the waste.[14] Leaving a funnel in the container is not permitted as it prevents a proper seal.[14]

  • Labeling : The container must be clearly and legibly labeled.[2] The label should include:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde ". Do not use abbreviations or chemical formulas.[14]

    • An accurate estimation of the concentration and volume of the contents.[14]

    • The date of accumulation.[2]

    • Any relevant hazard pictograms (e.g., flammable, corrosive, irritant).

Waste must be stored safely in a designated area pending collection.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area should be under the control of the laboratory personnel generating the waste.[14]

  • Causality : The SAA should be a cool, dry, and well-ventilated location away from heat sources, open flames, or direct sunlight.[1][2] The container must be kept in secondary containment to manage any potential leaks.

Disposal must be handled by trained professionals in accordance with regulations.

  • Action : Once the container is nearly full (approximately 90%), or if the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[13][14]

  • Causality : The EPA's "cradle-to-grave" policy holds the generator responsible for the waste until its final, safe disposal.[3] Using the EHS office ensures that the waste is handled by a licensed disposal company in compliance with all regulations.[2]

Part 4: Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is necessary to mitigate risks.

  • For Small Spills (within a chemical fume hood) :

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[1][7]

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in your designated hazardous waste container.[8]

    • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[13]

    • All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[13]

  • For Large Spills (outside a chemical fume hood) :

    • Immediately evacuate the area and alert others.[13]

    • Contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_container Container Management cluster_disposal Final Disposal cluster_spill Spill Response A Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work inside a certified chemical fume hood A->B C Is the waste pure compound or a solution thereof? B->C D Collect in a dedicated, compatible (e.g., HDPE) waste container C->D G Label container clearly: 'HAZARDOUS WASTE' Full Chemical Name Date & Hazards D->G E Are contaminated items (gloves, wipes, etc.) present? F Collect solid waste in the same dedicated container E->F F->G H Keep container tightly sealed when not in use G->H I Store in a designated, cool, and ventilated Satellite Accumulation Area H->I J Use secondary containment I->J K Is container >90% full or project complete? J->K L Contact Environmental Health & Safety (EHS) for pickup K->L M Complete required waste disposal documentation L->M N Transfer waste to authorized personnel M->N Spill Spill Occurs SmallSpill Small Spill in Hood: Absorb with inert material, collect as hazardous waste Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS/Emergency Spill->LargeSpill Large

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The information herein is sy...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. The information herein is synthesized from established safety protocols for structurally related compounds and is intended to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1].

Given these classifications for a closely related molecule, it is prudent to handle 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde with a similar level of caution.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral4Harmful if swallowed.[1]
Skin Corrosion/Irritation2Causes skin irritation.[1]
Serious Eye Damage/Irritation2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed, step-by-step protocol for donning and doffing PPE to minimize exposure risk.

Recommended PPE
  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash potential, a face shield should be worn in addition to goggles.[2][3][4]

  • Hand Protection: Chemical-resistant gloves are essential. Given the lack of specific permeation data for this compound, it is advisable to use gloves with a high protection class (e.g., nitrile or neoprene) and to change them frequently, especially if contact is suspected.[5]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider a PVC apron or overalls.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5]

PPE Donning and Doffing Workflow

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Lab Coat / Apron don1->don2 don3 Respirator (if needed) don2->don3 don4 Goggles / Face Shield don3->don4 don5 Gloves don4->don5 doff1 Gloves doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat / Apron doff2->doff3 doff4 Respirator (if needed) doff3->doff4 doff5 Wash Hands doff4->doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Handling to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All containers should be clearly labeled.

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3][6]

  • Personal Practices: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling.[5][7]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][8] Keep it away from incompatible materials such as oxidizing agents.[5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator.[5]

    • Clean up the spill immediately using dry methods (e.g., sweeping or vacuuming with an explosion-proof machine) to avoid generating dust.[5]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[5]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[5]

    • Control personal contact by wearing appropriate protective clothing.[5]

    • Prevent the spillage from entering drains or water courses.[5]

Disposal Plan

Chemical waste must be managed responsibly to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound must be handled as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of the chemical waste through a licensed disposal company.[7][9] Incineration in a licensed facility equipped with an afterburner and scrubber may be a suitable option.[7][10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5]

Chemical Waste Disposal Workflow

Disposal_Workflow start Chemical Waste Generated step1 Segregate Waste (Do not mix with incompatible materials) start->step1 step2 Place in Labeled, Sealed Hazardous Waste Container step1->step2 step3 Store in Designated Secondary Containment Area step2->step3 step4 Arrange for Pickup by Licensed Disposal Company step3->step4 end Proper Disposal (e.g., Incineration) step4->end

Sources

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